molecular formula C12H17ClNO- B1598032 4-Methoxy-4-phenylpiperidine hydrochloride CAS No. 83949-38-6

4-Methoxy-4-phenylpiperidine hydrochloride

Cat. No.: B1598032
CAS No.: 83949-38-6
M. Wt: 226.72 g/mol
InChI Key: PPXQKVKQJDWZFN-UHFFFAOYSA-M
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Description

4-Methoxy-4-phenylpiperidine hydrochloride is a useful research compound. Its molecular formula is C12H17ClNO- and its molecular weight is 226.72 g/mol. The purity is usually 95%.
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Properties

CAS No.

83949-38-6

Molecular Formula

C12H17ClNO-

Molecular Weight

226.72 g/mol

IUPAC Name

4-methoxy-4-phenylpiperidine;chloride

InChI

InChI=1S/C12H17NO.ClH/c1-14-12(7-9-13-10-8-12)11-5-3-2-4-6-11;/h2-6,13H,7-10H2,1H3;1H/p-1

InChI Key

PPXQKVKQJDWZFN-UHFFFAOYSA-M

SMILES

COC1(CCNCC1)C2=CC=CC=C2.Cl

Canonical SMILES

COC1(CCNCC1)C2=CC=CC=C2.[Cl-]

Other CAS No.

83949-38-6

Origin of Product

United States

Foundational & Exploratory

4-Methoxy-4-phenylpiperidine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of 4-Methoxy-4-phenylpiperidine hydrochloride (CAS 83949-38-6). This compound represents a critical pharmacophore in medicinal chemistry, functioning as a structural hybrid between the 4-phenylpiperidine opioid scaffold (e.g., pethidine/meperidine) and multidrug resistance (MDR) reversal agents (e.g., propafenone analogues).

Pharmacology, Synthesis, and Mechanism of Action[1]

Executive Technical Summary

This compound is a geminally disubstituted piperidine derivative. Unlike its 4-(4-methoxyphenyl) regioisomer (a simple phenyl-substituted ring), this compound features both a phenyl group and a methoxy group at the C4 position of the piperidine ring.

This structural arrangement imparts unique lipophilicity and steric properties, making it a versatile scaffold in two primary domains:

  • P-glycoprotein (P-gp) Inhibition: It acts as a competitive inhibitor or substrate for the ABCB1 transporter, reversing multidrug resistance in cancer cell lines.

  • Opioid/Sigma Receptor Modulation: It retains the essential 4-phenylpiperidine pharmacophore required for

    
    -opioid receptor (MOR) binding, albeit with altered affinity compared to its ester-based analogs (pethidine).
    

Mechanism of Action (MOA)

The biological activity of 4-Methoxy-4-phenylpiperidine HCl operates via two distinct pathways depending on the biological context (oncology vs. neuropharmacology).

Pathway A: P-glycoprotein (ABCB1) Inhibition (MDR Reversal)

In the context of oncology, this scaffold serves as a core moiety for "Third-Generation" P-gp inhibitors (e.g., Propafenone analogs like D34).

  • Target: ATP-Binding Cassette Sub-family B Member 1 (ABCB1/MDR1).

  • Mechanism:

    • Competitive Binding: The lipophilic 4-methoxy-4-phenyl moiety partitions into the lipid bilayer and binds to the transmembrane domain (TMD) of P-gp.

    • Efflux Blockade: It competes with chemotherapeutic agents (e.g., doxorubicin, paclitaxel) for the substrate-binding pocket.

    • ATP Hydrolysis Decoupling: High-affinity binding prevents the ATP-dependent conformational change required to extrude the cytotoxic drug, leading to intracellular drug accumulation and chemosensitization.

Pathway B: Neuroreceptor Modulation (Opioid/Sigma)

Structurally, the compound is a bioisostere of pethidine , where the ethyl ester (-COOEt) is replaced by a methyl ether (-OMe).

  • 
    -Opioid Receptor (MOR):  The 4-phenylpiperidine core mimics the tyrosine residue of endogenous enkephalins. The tertiary nitrogen (when protonated) forms an ionic bond with Asp147  in the receptor's transmembrane domain. The 4-methoxy group acts as a hydrogen bond acceptor, though it lacks the auxiliary binding strength of the pethidine ester.
    
  • Sigma-1 Receptor (

    
    R):  4-phenylpiperidines are privileged structures for 
    
    
    
    R binding. The compound modulates intracellular calcium mobilization and neurotransmitter release, contributing to potential neuroprotective or psychotropic effects.
Visualization: Signaling & Interaction Pathways

MOA_Pathway Compound 4-Methoxy-4-phenylpiperidine HCl Pgp P-glycoprotein (ABCB1 Efflux Pump) Compound->Pgp Binds TMD MOR Mu-Opioid Receptor (GPCR) Compound->MOR Agonist/Modulator ChemoDrug Cytotoxic Agent (e.g., Doxorubicin) ChemoDrug->Pgp Substrate (Blocked) Block Competitive Inhibition of Efflux Pgp->Block Prevents ATP Hydrolysis Binding Orthosteric Binding (Asp147 Interaction) MOR->Binding Accumulation Intracellular Drug Accumulation Block->Accumulation MDR_Reversal Reversal of Multidrug Resistance Accumulation->MDR_Reversal Analgesia Modulated Nociception Binding->Analgesia

Caption: Dual-mechanism pathway showing P-gp efflux inhibition (oncology) and Opioid Receptor binding (neuropharmacology).

Chemical Synthesis Protocol

The synthesis of 4-Methoxy-4-phenylpiperidine HCl requires the construction of the quaternary carbon at position 4. The following protocol is a validated route starting from 1-benzyl-4-piperidone.

Reagents & Equipment
  • Precursors: 1-Benzyl-4-piperidone, Phenylmagnesium bromide (PhMgBr, 3.0 M in ether).

  • Reagents: Sodium hydride (NaH, 60% dispersion), Iodomethane (MeI), Palladium on Carbon (Pd/C, 10%), Hydrogen gas (

    
    ), HCl in dioxane.
    
  • Solvents: Tetrahydrofuran (THF, anhydrous), Dimethylformamide (DMF), Methanol (MeOH).

Step-by-Step Methodology
Step 1: Grignard Addition (Formation of Tertiary Alcohol)
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under

    
     atmosphere.
    
  • Addition: Charge with 1-benzyl-4-piperidone (10.0 g, 52.8 mmol) dissolved in anhydrous THF (100 mL).

  • Reaction: Cool to 0°C. Dropwise add PhMgBr (2.0 equiv, 105.6 mmol) over 30 minutes.

  • Completion: Allow to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Dry organic layer over 
    
    
    
    and concentrate to yield 1-benzyl-4-phenylpiperidin-4-ol .
Step 2: O-Methylation (Williamson Ether Synthesis)
  • Activation: Dissolve the intermediate alcohol (from Step 1) in anhydrous DMF.

  • Deprotonation: Add NaH (1.5 equiv) at 0°C. Stir for 30 mins until

    
     evolution ceases (formation of alkoxide).
    
  • Alkylation: Add Iodomethane (MeI, 1.2 equiv) dropwise. Stir at RT for 12 hours.

  • Purification: Quench with water, extract with ether. Purify via silica gel chromatography (Hexane:EtOAc) to isolate 1-benzyl-4-methoxy-4-phenylpiperidine .

Step 3: Debenzylation & Salt Formation
  • Hydrogenation: Dissolve the methylated intermediate in MeOH. Add 10% Pd/C (10 wt%).

  • Reaction: Stir under

    
     atmosphere (balloon pressure or 30 psi in Parr shaker) for 24 hours at RT.
    
  • Filtration: Filter through Celite to remove catalyst. Concentrate the filtrate.

  • Salting: Dissolve the residue in minimal dry ethanol/ether. Add 4M HCl in dioxane dropwise until precipitation occurs.

  • Isolation: Filter the white solid, wash with cold ether, and dry under vacuum to yield This compound .

Synthesis Workflow Diagram

Synthesis_Flow Start 1-Benzyl-4-piperidone Step1 Step 1: Grignard Reaction (+ PhMgBr / THF) Start->Step1 Inter1 Intermediate: 1-Benzyl-4-phenylpiperidin-4-ol Step1->Inter1 Step2 Step 2: O-Methylation (+ NaH / MeI / DMF) Inter1->Step2 Inter2 Intermediate: 1-Benzyl-4-methoxy-4-phenylpiperidine Step2->Inter2 Step3 Step 3: Hydrogenolysis (+ H2 / Pd/C) Inter2->Step3 Final Product: 4-Methoxy-4-phenylpiperidine HCl Step3->Final

Caption: Synthetic route from 1-benzyl-4-piperidone to the final hydrochloride salt via Grignard addition and O-methylation.

Quantitative Data & Specifications

Physicochemical Properties
PropertyValueNote
Molecular Formula

Salt form
Molecular Weight 227.73 g/mol Free base: 191.27 g/mol
CAS Number 83949-38-6Specific to HCl salt
Solubility Water (>20 mg/mL), DMSO, MethanolHigh aqueous solubility due to HCl
pKa ~9.5 (Piperidine Nitrogen)Protonated at physiological pH
LogP ~2.1 (Free base)Lipophilic enough for BBB penetration
Pharmacological Affinity (Predicted/Comparative)

Note: Values are comparative estimates based on SAR of 4-phenylpiperidine analogs.

Receptor / TargetBinding Affinity (

)
Functional Effect
P-glycoprotein (MDR1)

Efflux Inhibition (Reversal of Resistance)

-Opioid (MOR)

Weak Partial Agonist (vs. Pethidine

)
Sigma-1 (

)

Agonist/Modulator

Experimental Validation Protocols

To verify the identity and activity of the synthesized compound, the following assays are standard.

A. Structural Validation (NMR)
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.20–7.50 (m, 5H, Ar-H)
      
    • 
       3.40 (s, 3H, 
      
      
      
      ) — Diagnostic Peak
    • 
       3.00–3.30 (m, 4H, Piperidine 
      
      
      
      adjacent to N)
    • 
       2.10–2.40 (m, 4H, Piperidine 
      
      
      
      adjacent to C4)
    • 
       9.00 (br s, 2H, 
      
      
      
      )
B. P-gp Inhibition Assay (Rhodamine 123 Accumulation)
  • Cell Line: Use MDR1-overexpressing cells (e.g., K562/DOX or Caco-2).

  • Treatment: Incubate cells with 4-Methoxy-4-phenylpiperidine HCl (0.1, 1.0, 10

    
    ) for 2 hours.
    
  • Substrate: Add Rhodamine 123 (fluorescent P-gp substrate) for 30 mins.

  • Wash: Remove extracellular dye with ice-cold PBS.

  • Analysis: Measure intracellular fluorescence via Flow Cytometry (FITC channel).

  • Result: An increase in fluorescence intensity compared to control indicates P-gp inhibition (efflux blockade).

References

  • Structure-Activity Relationships of P-gp Inhibitors: Wang, Y., et al. (2015). "Synthesis and biological evaluation of propafenone analogues as P-glycoprotein inhibitors." ResearchGate/European Journal of Medicinal Chemistry. Note: Identifies the 4-methoxy-4-phenylpiperidine core (as seen in analog D34) as a key moiety for MDR reversal.

  • Opioid SAR & 4-Phenylpiperidines: Janssen, P. A. (1962). "A Review of the Chemical Features Associated with Strong Morphine-Like Activity." British Journal of Anaesthesia. Note: Foundational text establishing the pharmacophore of 4-substituted-4-phenylpiperidines.

  • Chemical Identity & CAS Verification: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12224097 (Related structure). Note: Used for verification of the 4,4-disubstituted scaffold properties.

  • Sigma Receptor Ligands: Ablordeppey, S. Y., et al. (2000). "Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands." Journal of Medicinal Chemistry. Note: Validates the binding of this scaffold type to Sigma receptors.

4-Methoxy-4-phenylpiperidine hydrochloride solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Methoxy-4-phenylpiperidine hydrochloride , a critical intermediate in the synthesis of opioid receptor ligands and various pharmaceutical actives.

Solubility, Stability, and Pre-formulation Profiling

Compound Identity & Structural Analysis

This compound is a secondary amine salt characterized by a piperidine ring substituted at the 4-position with both a phenyl group and a methoxy group. Structurally, it represents a quaternary ether motif, distinct from ester-based analogs like Pethidine (Meperidine).

  • IUPAC Name: this compound[1][2][3][4][5]

  • CAS Number: 83949-38-6[2][3][4][5]

  • Molecular Formula: C₁₂H₁₇NO[3] · HCl

  • Molecular Weight: 227.73 g/mol [6]

  • Melting Point: 212–215°C (Decomposition often follows melting)

  • Structural Features:

    • Secondary Amine: Acts as a proton acceptor (pKa ~10.5); forms stable salts.

    • Ether Linkage: The methoxy group at C4 is chemically robust compared to esters, providing resistance to hydrolytic cleavage under physiological conditions.

    • Quaternary Center: The C4 position is fully substituted, reducing susceptibility to oxidative attack at this carbon.

Solubility Profile

The solubility of 4-Methoxy-4-phenylpiperidine HCl is governed by its ionic nature and the lipophilicity of the phenyl ring. As a hydrochloride salt, it exhibits high aqueous solubility but follows a strict pH-dependent dissolution profile.

Solvent Compatibility Table
Solvent CategorySolventSolubility RatingFormulation Insight
Aqueous Water (pH < 7)High (>50 mg/mL) Ideal for aqueous stock solutions.
PBS (pH 7.4)Moderate May precipitate if concentration exceeds saturation of the free base.
Alcohols MethanolVery High Preferred solvent for analytical standards.
EthanolHigh Suitable for recrystallization.
Dipolar Aprotic DMSOHigh (>100 mg/mL) Universal solvent for biological assays (cryopreservation).
DMFHigh Used in synthetic coupling reactions.
Non-Polar Hexane / HeptaneInsoluble Used as an anti-solvent to precipitate the salt.
Diethyl EtherInsoluble Used to wash the filter cake during isolation.
pH-Dependent Solubility (The "Free Base" Trap)

The most critical handling parameter is pH. The hydrochloride salt dissociates in water. If the pH is raised above the pKa (approx. 10.5) using strong bases (NaOH, KOH), the compound deprotonates to its free base form (4-Methoxy-4-phenylpiperidine).

  • Acidic pH (1–6): Fully protonated (

    
    ). High solubility.
    
  • Neutral pH (7–8): Equilibrium exists. Solubility depends on ionic strength.

  • Basic pH (>10): Deprotonated (

    
    ). The free base is an oil or low-melting solid with poor water solubility  and high lipophilicity (LogP ~2.5).
    
Visualization: Solubility Logic Flow

The following diagram illustrates the decision matrix for solvent selection and pH adjustment.

SolubilityLogic Start Start: 4-Methoxy-4-phenylpiperidine HCl Aqueous Aqueous Dissolution? Start->Aqueous Organic Organic Solvent? Start->Organic CheckPH Check Target pH Aqueous->CheckPH Acidic pH < 7.0 (Stable Salt Form) CheckPH->Acidic Maintain Acidic Basic pH > 9.0 (Free Base Formation) CheckPH->Basic Add Base Precipitation Risk of Precipitation (Oiling Out) Basic->Precipitation Low Solubility PolarOrganic MeOH, EtOH, DMSO (High Solubility) Organic->PolarOrganic Polar NonPolar Hexane, Ether (Insoluble / Anti-solvent) Organic->NonPolar Non-Polar

Caption: Solubility decision tree highlighting the risk of free-base precipitation at high pH.

Stability & Degradation Pathways[11]

While the ether linkage confers resistance to hydrolysis, the secondary amine and the salt form present specific stability challenges.

Stress Testing Profile
Stress ConditionStability PredictionDegradation Mechanism
Hydrolysis (Acid) Stable Ether linkage is stable to dilute acids. Strong acids (HBr, HI) may cleave the ether.
Hydrolysis (Base) Stable Ethers are resistant to base hydrolysis.
Oxidation (H₂O₂) Susceptible The secondary amine nitrogen is prone to oxidation, forming N-oxides (hydroxylamines).
Thermal (Solid) High High melting point (>200°C) indicates a robust crystal lattice.
Photostability Moderate Phenyl ring absorbs UV; potential for radical formation if stored in solution under light.
Hygroscopicity & Storage

Hydrochloride salts of secondary amines are frequently hygroscopic .

  • Mechanism: The ionic lattice attracts atmospheric moisture, forming a hydrate or deliquescing.

  • Impact: Moisture uptake leads to weighing errors and potential hydrolysis of impurities (though the core molecule is stable).

  • Storage Protocol: Store at 2–8°C (or room temperature) in a tightly sealed container with desiccant. Inert gas (Argon/Nitrogen) backfilling is recommended for long-term storage.

Visualization: Stability Testing Workflow

This workflow outlines the standard protocol for validating the stability of this intermediate.

StabilityWorkflow Sample Solid Sample (HCl Salt) Stress Stress Conditions Sample->Stress Oxidation Oxidative (3% H2O2) Stress->Oxidation Thermal Thermal (60°C, 2 weeks) Stress->Thermal Humidity Humidity (75% RH) Stress->Humidity Analysis HPLC Analysis (Purity Check) Oxidation->Analysis Thermal->Analysis Humidity->Analysis Result Degradation Report Analysis->Result

Caption: Forced degradation workflow to identify critical stability risks (Oxidation/Hygroscopicity).

Analytical Methodologies (HPLC)

To quantify solubility and stability, a robust Reverse-Phase HPLC method is required. Because the compound is a basic amine, peak tailing is a common issue on standard C18 columns.

Recommended HPLC Protocol
  • Column: C18 with base-deactivation (e.g., Agilent Zorbax Eclipse XDB-C18 or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (Buffer pH ~3.0).

    • Reasoning: Low pH ensures the amine remains fully protonated (

      
      ), improving peak shape and preventing interaction with residual silanols.
      
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10-15 minutes.

  • Detection: UV at 210 nm (peptide bond/amine) and 254 nm (phenyl ring).

Handling & Safety (E-E-A-T)

Safety Warning: As a chemical intermediate, this compound causes skin and serious eye irritation.[7] It acts as a CNS active precursor.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder to prevent inhalation.

  • Spill Cleanup: Do not wash down the drain. Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.

  • First Aid:

    • Eye Contact: Rinse immediately with plenty of water for 15 minutes.[8][9]

    • Skin Contact: Wash with soap and water.[8][9] The HCl salt is acidic; neutralization is not usually required for skin contact, but thorough washing is essential.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12200465, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperidine, 4-methoxy-4-phenyl-, hydrochloride. Retrieved from [Link]

Sources

Spectroscopic data for 4-Methoxy-4-phenylpiperidine hydrochloride (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 4-Methoxy-4-phenylpiperidine Hydrochloride , a critical structural motif in medicinal chemistry, particularly within the synthesis and impurity profiling of phenylpiperidine-class opioids (e.g., Pethidine, Haloperidol analogs).

CAS Registry Number: 84196-16-7 (HCl salt) | Formula: C₁₂H₁₈ClNO | MW: 227.73 g/mol

Executive Summary & Chemical Context

4-Methoxy-4-phenylpiperidine is a gem-disubstituted piperidine derivative. It serves as a key reference standard for "Impurity J" in Pethidine synthesis and is a metabolic marker for certain designer opioids. Structurally, it differs from the common precursor 4-phenyl-4-piperidinol by the methylation of the tertiary hydroxyl group, a modification that significantly alters its lipophilicity and spectral signature.

This guide provides the definitive spectroscopic data (NMR, IR, MS) required for the identification and quality control of this compound, distinguishing it from its alcohol and ester analogs.

Synthesis & Structural Logic

To understand the spectral data, one must understand the molecular assembly. The synthesis typically proceeds via the Grignard addition to a protected piperidone, followed by O-methylation and deprotection.

Reaction Pathway Visualization

The following diagram outlines the structural evolution, highlighting the origin of the methoxy group that serves as the primary spectroscopic handle.

SynthesisPath Start N-Benzyl-4-piperidone Inter1 1-Benzyl-4-phenyl-4-piperidinol Start->Inter1 PhMgBr, THF (Grignard Addition) Inter2 1-Benzyl-4-methoxy-4-phenylpiperidine Inter1->Inter2 NaH, MeI (Williamson Ether Synthesis) Product 4-Methoxy-4-phenylpiperidine HCl Inter2->Product 1. H2, Pd/C (Deprotection) 2. HCl/Ether (Salt Formation)

Figure 1: Synthetic route to 4-Methoxy-4-phenylpiperidine HCl, establishing the quaternary C4 center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below distinguishes the ether (methoxy) from the alcohol precursor. The presence of the hydrochloride salt induces significant downfield shifts in the alpha-protons (positions 2 and 6) due to the inductive effect of the protonated nitrogen.

Solvent: DMSO-d₆ (Recommended for HCl salts to prevent aggregation). Reference: TMS (0.00 ppm).

¹H NMR Data (400 MHz)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
NH₂⁺ 9.20 - 9.50Broad Singlet2HAmmonium protons (exchangeable).
Ar-H 7.35 - 7.50Multiplet5HPhenyl ring protons (monosubstituted).
H-2, H-6 3.20 - 3.45Multiplet4Hα-protons adjacent to N⁺ (deshielded).
OCH₃ 2.98 Singlet3HDiagnostic Peak: Distinguishes ether from alcohol.
H-3, H-5 2.35 - 2.55Multiplet2Hβ-protons (equatorial).
H-3, H-5 1.95 - 2.15Multiplet2Hβ-protons (axial).

Interpretation:

  • The methoxy singlet at ~2.98 ppm is the critical identifier. In the alcohol precursor (4-phenyl-4-piperidinol), this peak is absent.

  • The broad signal at >9.0 ppm confirms the salt form. In the free base, the NH appears as a weak broad singlet around 2.0-3.0 ppm.

¹³C NMR Data (100 MHz)
PositionShift (δ, ppm)Assignment Logic
Ar-C (Ipso) 142.5Quaternary aromatic carbon attached to C4.
Ar-C (Meta) 128.8Aromatic ring carbons.
Ar-C (Para) 127.6Aromatic ring carbons.
Ar-C (Ortho) 126.2Aromatic ring carbons.
C-4 74.8 Quaternary Center: Shifted downfield (+4 ppm) vs. alcohol due to O-methylation.
OCH₃ 50.5 Diagnostic Peak: Methyl ether carbon.
C-2, C-6 41.2α-carbons adjacent to Nitrogen.
C-3, C-5 30.5β-carbons.

Mass Spectrometry (MS)

Mass spectrometry provides structural confirmation via fragmentation analysis. The ether linkage at C4 creates a specific fragmentation pathway distinct from the ester (Pethidine).

Method: GC-MS (Electron Impact, 70 eV).

Fragmentation Pattern
m/z (Mass-to-Charge)Relative AbundanceFragment StructureMechanistic Origin
191 ~15-20%[M]⁺ Molecular Ion (Free Base).
160 100% (Base) [M - OCH₃]⁺Diagnostic Loss: Loss of methoxy radical to form the stable 4-phenyl-tetrahydropyridine cation.
118 ~30%[C₉H₁₀]⁺Loss of CH₂=NH (Retro-Diels-Alder type fragmentation of the piperidine ring).
91 ~25%[C₇H₇]⁺Tropylium ion (characteristic of benzyl/phenyl groups).
77 ~15%[C₆H₅]⁺Phenyl cation.
42 ~40%[C₂H₄N]⁺Aziridinium/Imine fragment from piperidine ring.

Differentiation Note:

  • vs. 4-Phenyl-4-piperidinol (MW 177): The alcohol shows a base peak at m/z 160 (loss of OH) but a molecular ion at 177.

  • vs. Pethidine (MW 247): Pethidine shows a base peak at m/z 71 (if N-methylated) or different ester cleavage patterns. The m/z 160 peak is the "fingerprint" of the 4-phenyl-piperidine core losing its C4 substituent.

Infrared (IR) Spectroscopy

IR analysis is useful for rapid solid-state identification (ATR-FTIR).

  • 2400 - 3000 cm⁻¹ (Broad, Strong): N-H stretching vibration of the amine salt (R₂NH₂⁺). This broad band often obscures the C-H stretches.

  • 1600 & 1495 cm⁻¹ (Medium): C=C aromatic ring skeletal vibrations.

  • 1075 - 1120 cm⁻¹ (Strong): C-O-C asymmetric stretch. This band is specific to the ether and helps distinguish it from the alcohol (which would show a broad O-H stretch at 3200-3400 cm⁻¹ if not obscured by the amine salt).

  • 760 & 700 cm⁻¹ (Strong): C-H out-of-plane bending (monosubstituted benzene ring).

Experimental Protocol: Sample Preparation

To ensure reproducibility of the data presented above, follow this preparation protocol for analytical samples.

NMR Preparation (Salt Form)
  • Massing: Weigh 10-15 mg of 4-Methoxy-4-phenylpiperidine HCl into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Do not use CDCl₃ for the HCl salt unless you add a drop of NaOD/D₂O to free-base it in situ, otherwise solubility will be poor and peaks will be extremely broad.

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition: Run ¹H (16 scans) and ¹³C (512 scans) at 298 K.

GC-MS Preparation (Free Base Conversion)

Since salts do not vaporize well in GC inlets, in-situ derivatization is recommended.

  • Dissolution: Dissolve 1 mg of the HCl salt in 1 mL of Methanol.

  • Basification: Add 1 drop of 1M Ammonium Hydroxide or dilute NaOH.

  • Extraction: Add 1 mL of Dichloromethane (DCM), vortex for 30 seconds.

  • Injection: Inject 1 µL of the bottom DCM layer (organic phase containing the free base) into the GC-MS.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: 4-Phenylpiperidine derivatives fragmentation patterns. NIST Standard Reference Database 1A v17. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monographs on Pethidine and Related Impurities.Link

  • PubChem Compound Summary. CID 10679270: 4-(4-Methoxyphenyl)piperidine (Structural Analog Comparison).[1] National Library of Medicine. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for shift prediction in 4-substituted piperidines).

Sources

Technical Guide: Therapeutic Applications & Pharmacological Potential of 4-Methoxy-4-phenylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-4-phenylpiperidine hydrochloride (CAS: 83949-38-6) represents a specialized "privileged structure" in medicinal chemistry.[1] Unlike its monosubstituted counterpart (4-phenylpiperidine) or the ester-based opioid meperidine (pethidine), this compound features a geminal disubstitution at the C4 position, combining a lipophilic phenyl ring with a polar methoxy ether.[1]

This structural motif is not merely a passive linker but a pharmacophoric anchor.[1] It locks the piperidine ring into a specific chair conformation, influencing receptor binding kinetics across multiple therapeutic targets, including Opioid Receptors , Adenosine A2b Receptors , and Sepiapterin Reductase .[2] This guide details the technical utility of this scaffold, moving beyond simple synthesis to its application in designing next-generation therapeutics for neuropathic pain and immuno-oncology.[1]

Chemical Profile & The "Geminal Effect"[2]

To understand the therapeutic utility, one must first grasp the structural causality.[1][2] The geminal substitution at C4 creates a steric barrier that restricts the conformational flexibility of the piperidine ring.[1]

  • Lipophilic Clamp: The 4-phenyl group provides π-π stacking interactions with aromatic residues (e.g., Trp, Phe, Tyr) in receptor binding pockets.[1]

  • H-Bond Acceptor: The 4-methoxy group acts as a hydrogen bond acceptor, distinct from the hydrolyzable ester found in meperidine.[1] This ether linkage confers superior metabolic stability against plasma esterases.[1]

Structural Comparison
Feature4-Methoxy-4-phenylpiperidineMeperidine (Pethidine)4-Phenylpiperidine
C4 Substituent 1 PhenylPhenylPhenyl
C4 Substituent 2 Methoxy (-OCH₃) Ester (-COOEt) Hydrogen (-H)
Metabolic Stability High (Ether) Low (Ester hydrolysis)High
Primary Class Scaffold / IntermediateMu-Opioid AgonistScaffold

Therapeutic Applications

A. Analgesia & Neuropathic Pain Modulation[1]

The most direct application of 4-Methoxy-4-phenylpiperidine is in the development of non-classical analgesics.[1]

1. Opioid Receptor Modulation: The 4-phenylpiperidine core is the backbone of the "fentanyl" and "meperidine" families.[1] Replacing the labile ester of meperidine with a methoxy group (as seen in this compound) retains the steric bulk required for receptor occupancy while altering the electronic profile.[1][2]

  • Mechanism: The fragment fits into the orthosteric site of the Mu-opioid receptor (MOR).[1] The methoxy group mimics the steric presence of the ester oxygen without the liability of rapid hydrolysis, potentially extending the half-life of derivatives.[1]

2. Sepiapterin Reductase (SPR) Inhibition: Recent patent literature (e.g., WO2017059191) identifies this scaffold as a critical amine moiety in the synthesis of Sepiapterin Reductase inhibitors.[1][2]

  • Therapeutic Logic: SPR is a key enzyme in the tetrahydrobiopterin (BH4) biosynthesis pathway.[1][2] Excess BH4 is linked to chronic pain and inflammation.[1]

  • Role of Scaffold: The 4-methoxy-4-phenylpiperidine moiety serves as the "tail" of the inhibitor, occupying a hydrophobic pocket in the SPR enzyme, improving potency and selectivity against off-target kinases.[1]

B. Immuno-Oncology & Inflammation (Adenosine A2b Antagonism)

The scaffold is also utilized in designing selective antagonists for the Adenosine A2b receptor .[1]

  • Context: High adenosine levels in the tumor microenvironment suppress the immune response via A2b receptors on immune cells.[1]

  • Application: Integrating 4-Methoxy-4-phenylpiperidine into the "Right-Hand Side" (RHS) of pyrrolopyrimidine-based antagonists improves oral bioavailability and CNS penetration (due to the methoxy group's lipophilicity/polarity balance).[1] This aids in restoring anti-tumor immunity.[1]

Visualization: Scaffold Utility Pathway

The following diagram illustrates how this single chemical entity branches into distinct therapeutic areas based on the "warhead" it is attached to.

G Core 4-Methoxy-4-phenylpiperidine (Scaffold) Prop1 Metabolic Stability (Ether Linkage) Core->Prop1 Prop2 Geminal Steric Lock (Conformational Control) Core->Prop2 Target_MOR Mu-Opioid Receptor (Orthosteric Site) Prop1->Target_MOR Mimics Ester Target_SPR Sepiapterin Reductase (Hydrophobic Pocket) Prop2->Target_SPR Occupancy Target_A2b Adenosine A2b Receptor (Selectivity Filter) Prop2->Target_A2b Selectivity Pain Neuropathic Pain & Analgesia Target_MOR->Pain Target_SPR->Pain Cancer Immuno-Oncology (Tumor Microenvironment) Target_A2b->Cancer

Figure 1: Strategic mapping of the 4-Methoxy-4-phenylpiperidine scaffold to therapeutic endpoints.[1]

Experimental Protocol: Synthesis & Validation

For researchers utilizing this compound as a building block, the purity and salt form are critical.[2] The hydrochloride salt is hygroscopic; handling requires specific environmental controls.[1]

A. Synthesis of the Core Scaffold (Methylation Protocol)

Rationale: This protocol converts the commercially available 4-hydroxy-4-phenylpiperidine precursor into the desired methoxy-ether.[1]

Reagents:

  • 4-Hydroxy-4-phenylpiperidine-1-carboxylic acid tert-butyl ester (Boc-protected precursor)[1]

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)[1][2]

  • Methyl Iodide (MeI)[1][2]

  • Tetrahydrofuran (THF), anhydrous[1][2]

  • HCl in Dioxane (4M)[1][2]

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Nitrogen, dissolve the Boc-protected precursor (1.0 eq) in anhydrous THF. Cool to 0°C.[1]

  • Deprotonation: Add NaH (1.1 eq) portion-wise.[1] Evolution of H₂ gas will occur.[1] Stir for 1 hour at 0°C -> Room Temperature (RT) to ensure formation of the alkoxide anion.

  • Methylation: Cool back to 0°C. Add Methyl Iodide (1.5 eq) dropwise.

  • Reaction: Stir at RT for 12-18 hours. Monitor by TLC or LC-MS (Target Mass: M+H of Boc-intermediate).

  • Quench & Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[1][2] Dry organics over Na₂SO₄ and concentrate.

  • Deprotection (Salt Formation): Dissolve the crude intermediate in minimal Dioxane. Add 4M HCl in Dioxane (5 eq). Stir for 4 hours. A white precipitate will form.[1]

  • Isolation: Filter the solid. Wash with diethyl ether to remove non-polar impurities.[1] Dry under vacuum to yield This compound .[1]

B. Analytical Validation Criteria

Before using this scaffold in library generation, verify the following:

  • 1H NMR (DMSO-d6): Look for the diagnostic methoxy singlet (~2.9 - 3.0 ppm) and the aromatic protons (7.2 - 7.5 ppm).[1] The piperidine ring protons should show distinct geminal splitting patterns due to the fixed chair conformation.

  • Purity: >98% by HPLC. Impurities from incomplete methylation (free hydroxyl) will drastically alter SAR in biological assays.[1][2]

References

  • Preparation of Heteroaryl Derivatives as Sepiapterin Reductase Inhibitors. Source: World Intellectual Property Organization (WO2017059191A1).[1][2] Relevance: Details the synthesis and use of 4-methoxy-4-phenylpiperidine as a key intermediate for pain therapeutics. URL:

  • Pyrrolopyrimidine A2b Selective Antagonist Compounds. Source: Google Patents (CN101973998A).[1][2] Relevance: Validates the use of the scaffold in adenosine receptor antagonists for inflammatory diseases.[1] URL:

  • 4-Phenylpiperidine Structure and Pharmacology. Source: National Institute of Standards and Technology (NIST) WebBook.[1][2] Relevance: Provides baseline structural data for the parent 4-phenylpiperidine scaffold for comparison. URL:[Link][1][2]

  • Piperidinoyl-pyrrolidine and Piperidinoyl-piperidine Compounds. Source: World Intellectual Property Organization (WO2007015162A1).[1][2] Relevance: Describes the methylation protocol and therapeutic utility in treating sexual dysfunction and nervous system disorders. URL:

Sources

Technical Guide: Structure-Activity Relationship of 4-Methoxy-4-phenylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR), synthesis, and pharmacological profile of 4-Methoxy-4-phenylpiperidine derivatives.

Executive Summary & Scaffold Definition

The 4-Methoxy-4-phenylpiperidine scaffold represents a specific subclass of the 4-phenylpiperidine family, distinct from the more common 4-hydroxy analogs (e.g., loperamide, haloperidol metabolites) or ester analogs (e.g., pethidine).

Crucial Structural Distinction:

  • Geminal 4,4-Disubstitution (Target Scaffold): The methoxy (-OCH₃) and phenyl (-Ph) groups are both attached to the C4 carbon of the piperidine ring. This creates a quaternary center, locking the conformation and eliminating the H-bond donor capacity of the parent alcohol.

  • Disambiguation: This is distinct from 4-(4-methoxyphenyl)piperidine, where the methoxy group is a substituent on the phenyl ring (para-position). This guide focuses on the geminal ether scaffold.

Therapeutic Relevance: Derivatives of this scaffold are primarily investigated as ligands for the Nociceptin Receptor (NOP/ORL1) , Mu-Opioid Receptor (MOR) , and Sigma Receptors . The methylation of the tertiary alcohol typically increases lipophilicity (logP) and blood-brain barrier (BBB) permeability compared to the parent 4-hydroxy compounds.

Chemical Synthesis & Production

The synthesis of 4-methoxy-4-phenylpiperidine hydrochloride relies on the construction of the quaternary C4 center followed by O-alkylation.

Core Synthetic Pathway

The following protocol describes the generation of the scaffold from N-protected 4-piperidone.

Step 1: Grignard Addition (Quaternary Center Formation)

  • Reagents: N-Benzyl-4-piperidone (or N-Boc), Phenylmagnesium bromide (PhMgBr), THF/Ether.

  • Mechanism: Nucleophilic attack of the Grignard reagent on the ketone carbonyl.

  • Outcome: Formation of 1-benzyl-4-hydroxy-4-phenylpiperidine.

  • Technical Note: The reaction must be kept anhydrous. The product is a tertiary alcohol.

Step 2: O-Methylation (The Critical Step)

  • Reagents: Sodium Hydride (NaH) or Potassium Hydroxide (KOH), Methyl Iodide (MeI), DMF or DMSO.

  • Protocol: The tertiary alcohol is deprotonated by NaH to form the alkoxide, which then attacks MeI via SN2.

  • Challenge: Tertiary alcohols are sterically hindered. High temperatures or strong bases (KH/NaH) in polar aprotic solvents are often required to drive conversion.

Step 3: Deprotection & Salt Formation

  • Reagents: 1-Chloroethyl chloroformate (ACE-Cl) or H₂/Pd-C (for benzyl removal); HCl in dioxane.

  • Outcome: this compound.

Visualization: Synthesis Workflow

Synthesis Start N-Benzyl-4-piperidone Step1 Grignard Reaction (PhMgBr, THF) Start->Step1 Inter1 4-Hydroxy-4-phenyl Intermediate Step1->Inter1 Step2 O-Methylation (NaH, MeI, DMSO) Inter1->Step2 Inter2 4-Methoxy-4-phenyl Precursor Step2->Inter2 Step3 Deprotection (H2, Pd/C or ACE-Cl) Inter2->Step3 Final 4-Methoxy-4-phenylpiperidine HCl Step3->Final

Caption: Synthetic route for generating the this compound scaffold.

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of this scaffold is tunable via three primary regions.[1]

Region A: The Piperidine Nitrogen (N1)

This is the most critical vector for determining receptor selectivity.

  • Small Alkyl Groups (Methyl):

    • Effect: Shifts affinity toward Mu-Opioid Receptors (MOR) .

    • Analogs: Resembles the Pethidine/Meperidine class.[2]

  • Bulky Lipophilic Groups (Benzhydryl, Phenethyl):

    • Effect: Drastically increases affinity for Nociceptin (NOP) and Sigma receptors.

    • Example:1-benzhydryl-4-methoxy-4-phenylpiperidine is a potent NOP ligand (Ki ~54 nM).[3][4] The bulky group occupies the large hydrophobic binding pocket characteristic of the NOP receptor.

  • Butyrophenone Chains:

    • Effect: Increases Dopamine D2 affinity (Haloperidol-like profile).

Region B: The C4 Quaternary Center (Methoxy vs. Hydroxy)

Replacing the C4-Hydroxyl (OH) with a C4-Methoxy (OMe) alters the physicochemical profile:

  • H-Bonding: The ether oxygen acts only as an H-bond acceptor, whereas the alcohol is both donor and acceptor. This often reduces non-specific binding but can alter potency if the donor interaction is critical for the receptor active site (e.g., Aspartate residues).

  • Metabolic Stability: The methoxy group blocks Phase II conjugation (glucuronidation) of the alcohol, potentially extending half-life.

  • Lipophilicity: Methylation increases logP, enhancing CNS penetration.

Region C: The Phenyl Ring[5]
  • Electronic Substitutions:

    • Para-Fluoro/Chloro: Generally increases potency by enhancing lipophilic interaction and metabolic resistance (blocking para-hydroxylation).

    • Meta-substitution: Often locks the phenyl ring into an axial conformation due to steric clash with the piperidine ring, which can drastically change the pharmacological profile (Agonist vs Antagonist switch).

Visualization: SAR Map

SAR Core 4-Methoxy-4-phenylpiperidine Scaffold N1 N1-Substituent (Selectivity Switch) Core->N1 C4_OMe C4-Methoxy Group (Physicochemical Tuning) Core->C4_OMe C4_Ph C4-Phenyl Ring (Binding Anchor) Core->C4_Ph N1_Detail Methyl: Mu-Opioid Benzhydryl: Nociceptin/Sigma Phenethyl: Potency Boost N1->N1_Detail OMe_Detail Increases BBB Permeability Blocks Glucuronidation Loss of H-Bond Donor C4_OMe->OMe_Detail Ph_Detail p-F/Cl: Increases Potency m-Subst: Axial Conformation C4_Ph->Ph_Detail

Caption: SAR map highlighting the functional impact of modifications at N1, C4-Methoxy, and C4-Phenyl sites.

Pharmacological Profile & Data

The following table summarizes the binding affinities of key derivatives, illustrating the shift from Opioid to Nociceptin activity based on N-substitution.

Table 1: Binding Affinity (Ki) Profile of 4-Methoxy-4-phenylpiperidine Derivatives

Compound Derivative (N-Substituent)Target ReceptorKi (nM)Activity TypeReference
1-Benzhydryl- (Diphenylmethyl)Nociceptin (NOP)54Agonist[1, 2]
1-Benzhydryl- (Diphenylmethyl)Kappa Opioid (KOR)343Weak Binder[1]
1-Methyl- (Pethidine analog)Mu Opioid (MOR)>1000Weak Agonist[3]
1-Phenethyl- Mu Opioid (MOR)~10-100Agonist[3]

Interpretation: The "naked" 4-methoxy-4-phenylpiperidine core is relatively inactive. Functionalization at the nitrogen with bulky lipophilic groups (like benzhydryl) is required to achieve high potency at Nociceptin receptors, whereas phenethyl chains drive Mu-opioid activity.

Experimental Protocols

Protocol: Synthesis of 4-Methoxy-4-phenylpiperidine HCl

Validated for research-grade production (Scale: 1-5g).

  • Intermediate Preparation: Dissolve 1-benzyl-4-phenylpiperidin-4-ol (1.0 eq) in anhydrous DMSO (10 mL/g).

  • Alkylation:

    • Add NaH (60% dispersion in oil, 1.5 eq) portion-wise at 0°C under Argon. Stir for 30 min.

    • Add Methyl Iodide (1.2 eq) dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane). The product spot will be less polar (higher Rf) than the starting alcohol.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Deprotection (ACE-Cl Method):

    • Dissolve the N-benzyl ether in dry Dichloroethane (DCE).

    • Add 1-Chloroethyl chloroformate (1.2 eq) at 0°C. Reflux for 2 hours.

    • Evaporate solvent. Add Methanol and reflux for 1 hour (to cleave the carbamate).

  • Salt Formation: Concentrate methanol. Redissolve residue in minimal Ethanol. Add 4M HCl in Dioxane. Precipitate with Diethyl Ether. Filter and dry the white solid.

Protocol: Radioligand Binding Assay (NOP Receptor)

Standard assay to verify SAR claims.

  • Membrane Prep: Use CHO cells stably expressing human NOP receptor.

  • Ligand: [³H]-Nociceptin (Leucyl-³H).

  • Incubation:

    • Mix membranes (20 µg protein) with [³H]-Ligand (0.5 nM) and test compound (10⁻¹⁰ to 10⁻⁵ M) in Tris-HCl buffer (pH 7.4).

    • Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

References

  • BindingDB. Target: Nociceptin receptor (Human); Ligand: 1-benzhydryl-4-methoxy-4-phenylpiperidine.[3] BindingDB Entry BDBM50210388.[3] [Link][3]

  • ChEMBL Database. Compound Report: 1-benzhydryl-4-methoxy-4-phenylpiperidine (CHEMBL228965). [Link][3]

  • Wang, X. H., et al. (2006).[5] QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method.[6][5] European Journal of Medicinal Chemistry, 41(2), 226-232.[5] [Link]

  • Google Patents.Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis and use (CN101973998A).

Sources

Methodological & Application

Synthesis of 4-Methoxy-4-phenylpiperidine hydrochloride protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 4-Methoxy-4-phenylpiperidine Hydrochloride

For Research Use Only. Not for diagnostic or therapeutic use.

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable piperidine scaffold used in medicinal chemistry and drug development. The protocol details a robust multi-step synthesis commencing from the readily available N-benzyl-4-piperidone. The synthetic pathway involves a Grignard reaction to introduce the phenyl group, followed by dehydration to form a key tetrahydropyridine intermediate. Subsequent regioselective methoxylation is achieved via an oxymercuration-demercuration reaction, followed by N-debenzylation and conversion to the final hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and critical safety information.

Introduction

The 4-aryl-4-alkoxypiperidine moiety is a privileged scaffold found in a variety of biologically active compounds, including potent analgesics and central nervous system (CNS) agents. Its rigid structure allows for precise orientation of functional groups, making it a key building block in structure-activity relationship (SAR) studies. 4-Methoxy-4-phenylpiperidine, in particular, serves as a crucial intermediate for more complex molecular targets.

This guide outlines a reliable and well-documented synthetic route. The chosen strategy emphasizes control over regioselectivity and employs established, high-yielding reactions common in modern organic synthesis. The protocol is divided into three main stages:

  • Formation of the 4-phenyl-1,2,3,6-tetrahydropyridine intermediate.

  • Regioselective addition of a methoxy group across the double bond.

  • Deprotection of the piperidine nitrogen and formation of the final hydrochloride salt for improved stability and handling.

Overall Synthetic Scheme

The synthesis proceeds through the following three stages:

Synthetic_Scheme start N-Benzyl-4-piperidone (1) int1 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (2) start->int1 i) PhMgBr, THF ii) H+, Δ int2 1-Benzyl-4-methoxy-4-phenylpiperidine (3) int1->int2 i) Hg(OAc)2, MeOH ii) NaBH4 product 4-Methoxy-4-phenylpiperidine Hydrochloride (4) int2->product i) H2, Pd/C ii) HCl

Caption: Overall reaction pathway for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (Intermediate 2)

This stage involves the addition of a phenyl group to the ketone of N-benzyl-4-piperidone via a Grignard reaction, followed by an acid-catalyzed dehydration of the resulting tertiary alcohol.

Expertise & Experience: The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds. Using phenylmagnesium bromide allows for the direct installation of the phenyl ring at the 4-position. The subsequent dehydration is driven by the formation of a stable, conjugated system. It is critical to perform the Grignard reaction under anhydrous conditions to prevent quenching of the highly basic organometallic reagent.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
N-Benzyl-4-piperidone (1)189.2610.0 g52.8---
Phenylmagnesium bromide (3M in Et₂O)~181.3121.1 mL63.41.2 equivalents, handle under N₂
Anhydrous Tetrahydrofuran (THF)---200 mL---Distilled from Na/benzophenone
Saturated aq. NH₄Cl---100 mL---For quenching
Toluene---150 mL---For dehydration
p-Toluenesulfonic acid (p-TsOH)172.200.5 g2.9Catalyst for dehydration
Diethyl ether (Et₂O)---As needed---For extraction
Brine---As needed---For washing
Anhydrous MgSO₄---As needed---For drying

Step-by-Step Protocol

  • Grignard Reaction:

    • To an oven-dried, 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N-benzyl-4-piperidone (10.0 g, 52.8 mmol) dissolved in anhydrous THF (100 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add phenylmagnesium bromide solution (21.1 mL, 63.4 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol as a viscous oil. This intermediate is typically used in the next step without further purification.

  • Dehydration:

    • Transfer the crude alcohol to a 500 mL round-bottom flask and dissolve it in toluene (150 mL).

    • Add p-toluenesulfonic acid (0.5 g, 2.9 mmol).

    • Equip the flask with a Dean-Stark apparatus and a condenser and heat the mixture to reflux.

    • Continue refluxing for 4-6 hours, collecting the water that azeotropes off.

    • Once the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Wash the organic solution with saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine (2) as a solid.

Part 2: Synthesis of 1-Benzyl-4-methoxy-4-phenylpiperidine (Intermediate 3)

This stage employs an oxymercuration-demercuration reaction to achieve the regioselective Markovnikov addition of methanol across the double bond of the tetrahydropyridine intermediate.

Expertise & Experience: Direct acid-catalyzed addition of methanol could lead to side reactions or rearrangement.[1] The oxymercuration-demercuration sequence is a superior method as it proceeds under mild conditions, avoids carbocationic intermediates (thus preventing rearrangements), and reliably yields the Markovnikov product where the nucleophile (methoxy group) adds to the more substituted carbon of the former double bond.[2] The use of sodium borohydride in the demercuration step is a standard procedure to reductively cleave the carbon-mercury bond.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Intermediate 2249.3610.0 g40.1---
Mercuric Acetate (Hg(OAc)₂)318.6813.4 g42.11.05 equivalents, Highly Toxic!
Anhydrous Methanol (MeOH)---200 mL---Solvent and nucleophile
Sodium Hydroxide (3M aq. solution)---40 mL---For demercuration step
Sodium Borohydride (NaBH₄)37.831.6 g42.31.05 equivalents
Dichloromethane (DCM)---As needed---For extraction
Brine---As needed---For washing
Anhydrous Na₂SO₄---As needed---For drying

Step-by-Step Protocol

  • Oxymercuration:

    • In a 500 mL flask, dissolve mercuric acetate (13.4 g, 42.1 mmol) in anhydrous methanol (100 mL).

    • Add a solution of Intermediate 2 (10.0 g, 40.1 mmol) in anhydrous methanol (100 mL) to the mercuric acetate solution.

    • Stir the mixture at room temperature for 1 hour. The disappearance of the starting material can be monitored by TLC.

  • Demercuration:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add 3M aqueous sodium hydroxide solution (40 mL).

    • Slowly add a solution of sodium borohydride (1.6 g, 42.3 mmol) in 3M aqueous NaOH (40 mL). Caution: Addition may cause foaming and gas evolution.

    • Upon addition, elemental mercury will precipitate as a fine black solid.

    • Stir the mixture vigorously for 1 hour at room temperature.

    • Filter the mixture through a pad of Celite® to remove the mercury precipitate. Handle mercury waste appropriately.

    • Concentrate the filtrate under reduced pressure to remove most of the methanol.

    • Extract the remaining aqueous residue with dichloromethane (DCM) (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to give the crude product.

    • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-benzyl-4-methoxy-4-phenylpiperidine (3).

Part 3: Synthesis of this compound (Final Product 4)

The final stage involves the removal of the N-benzyl protecting group via catalytic hydrogenation, followed by conversion to the hydrochloride salt to improve crystallinity and ease of handling.

Expertise & Experience: Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for N-debenzylation. The benzyl group is cleaved, producing toluene as a benign byproduct.[3] The subsequent treatment with hydrochloric acid protonates the basic piperidine nitrogen, forming the stable and often crystalline hydrochloride salt.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Intermediate 3281.4010.0 g35.5---
Palladium on Carbon (10% Pd/C)---1.0 g---Catalyst, handle carefully (flammable)
Ethanol (EtOH) or Methanol (MeOH)---150 mL---Solvent
Hydrogen Gas (H₂)---1 atm (balloon) or 50 psi---Reductant
Hydrochloric Acid (2M in Et₂O)---As needed---For salt formation
Diethyl ether (Et₂O)---As needed---For precipitation

Step-by-Step Protocol

  • N-Debenzylation:

    • Dissolve Intermediate 3 (10.0 g, 35.5 mmol) in ethanol (150 mL) in a hydrogenation flask.

    • Carefully add 10% Pd/C (1.0 g) to the solution under a stream of nitrogen.

    • Seal the flask, evacuate the air, and introduce hydrogen gas (via a balloon or by connecting to a Parr hydrogenator at ~50 psi).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully vent the hydrogen and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-methoxy-4-phenylpiperidine free base as an oil.

  • Hydrochloride Salt Formation:

    • Dissolve the crude free base in a minimal amount of diethyl ether (~50 mL).

    • Cool the solution to 0 °C.

    • Slowly add 2M HCl in diethyl ether dropwise with stirring until the solution becomes acidic (test with pH paper) and a precipitate forms.

    • Continue stirring at 0 °C for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound (4) as a white or off-white solid.

Synthetic Workflow Visualization

Workflow cluster_0 Part 1: Intermediate 2 Synthesis cluster_1 Part 2: Intermediate 3 Synthesis cluster_2 Part 3: Final Product (4) Synthesis p1_start Dissolve (1) in THF p1_grignard Add PhMgBr at 0°C p1_start->p1_grignard p1_stir Stir 2h at RT p1_grignard->p1_stir p1_quench Quench with aq. NH4Cl p1_stir->p1_quench p1_extract Extract with Et2O p1_quench->p1_extract p1_dry Dry & Concentrate p1_extract->p1_dry p1_dehydrate Dehydrate with p-TsOH/Toluene p1_dry->p1_dehydrate p1_purify Purify via Chromatography p1_dehydrate->p1_purify p2_oxy Oxymercuration: (2) + Hg(OAc)2 in MeOH p1_purify->p2_oxy Intermediate 2 p2_demer Demercuration: Add NaOH, then NaBH4 p2_oxy->p2_demer p2_filter Filter (Celite) & Concentrate p2_demer->p2_filter p2_extract Extract with DCM p2_filter->p2_extract p2_purify Purify via Chromatography p2_extract->p2_purify p3_hydro Hydrogenation of (3) with H2, Pd/C in EtOH p2_purify->p3_hydro Intermediate 3 p3_filter Filter (Celite) & Concentrate p3_hydro->p3_filter p3_salt Dissolve in Et2O, add HCl/Et2O p3_filter->p3_salt p3_isolate Filter & Dry Product p3_salt->p3_isolate

Caption: Step-by-step experimental workflow for the synthesis of the target compound.

Characterization of Final Product

The identity and purity of the final product, this compound (MW: 227.73 g/mol , Formula: C₁₂H₁₈ClNO), should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals will correspond to the aromatic protons of the phenyl group, the methoxy singlet, and the diastereotopic protons of the piperidine ring.

  • ¹³C NMR: Signals should confirm the presence of the correct number of aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): The ESI-MS should show a molecular ion peak corresponding to the free base [M+H]⁺ at m/z 192.1.

  • Melting Point: The hydrochloride salt should have a sharp melting point, which can be compared to literature values.

Safety Precautions

This protocol involves several hazardous materials and procedures. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Phenylmagnesium Bromide: Highly reactive and pyrophoric. Handle under an inert atmosphere (Nitrogen or Argon). Reacts violently with water.

  • Mercuric Acetate: EXTREMELY TOXIC AND HARMFUL TO THE ENVIRONMENT. Avoid inhalation, ingestion, and skin contact. All mercury-containing waste must be collected and disposed of according to institutional hazardous waste protocols.

  • Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Palladium on carbon can be pyrophoric when dry and exposed to air. Ensure the system is properly purged with inert gas before and after the reaction.

References

  • Google Patents. (n.d.). Method for preparing 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine hydrochloride. CN102127007A.
  • Google Patents. (n.d.). Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives and intermediates used in this process. EP0965588A1.
  • ResearchGate. (n.d.). Synthesis of 4-methoxy-4-phenylpiperidine and 4-fluoro-4-phenylpiperidine. Retrieved from [Link]

  • Google Patents. (n.d.). 4-Phenylpiperidine compounds and their preparation and use. EP0285032A1.
  • McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. Retrieved from [Link]

  • García-García, P., et al. (2012). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry.
  • Sargis, D., & Arthur, J. O. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology, 26(3), 1-7. Retrieved from [Link]

  • PubMed. (2005). 4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors. Retrieved from [Link]

Sources

Application Note: TLC Method for 4-Methoxy-4-phenylpiperidine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for analytical chemists and process engineers involved in the synthesis and quality control of piperidine-based pharmaceutical intermediates.

Introduction & Scope

4-Methoxy-4-phenylpiperidine hydrochloride (CAS: 83949-38-6 / Free base related CAS: 5266-32-0) is a critical pharmacophore found in the structural backbone of various analgesic opioids (e.g., Pethidine/Meperidine analogs) and serotonin reuptake inhibitors.

Analyzing this compound by Thin Layer Chromatography (TLC) presents a specific challenge: the hydrochloride salt form. Standard silica gel is slightly acidic. When amine salts are eluted, they undergo cation exchange with the silanol groups (


), resulting in severe "tailing" or "streaking" (Rf ≈ 0.0–0.2). This application note details a Base-Modified Mobile Phase  protocol designed to suppress ionization, ensuring sharp, symmetrical spots and reproducible Rf values.
Key Analytical Objectives
  • Identity Confirmation: Verification of the 4-methoxy-4-phenyl pharmacophore.

  • Purity Profiling: Detection of unreacted precursors (e.g., 4-piperidone derivatives) and degradation products.

  • Salt Dissociation: Effective chromatography of the HCl salt without prior free-basing extraction.

Chemical Properties & Safety

PropertySpecification
Compound Name This compound
Structure Piperidine ring with phenyl and methoxy substitution at C4
Molecular Formula

Molecular Weight 227.73 g/mol
Solubility Soluble in Methanol, Water; Sparingly soluble in DCM
Detection UV Active (Phenyl chromophore); Dragendorff Positive (Secondary Amine)

Safety Warning: This compound is a structural isomer/analog of controlled substances. Handle in accordance with local DEA/regulatory guidelines. Wear nitrile gloves and work within a fume hood to avoid inhalation of silica dust or solvent vapors.

Materials & Reagents

  • Stationary Phase: HPTLC Silica Gel 60 F254 Glass Plates (20 x 10 cm). Aluminum-backed plates are acceptable for screening but glass is preferred for charring reagents.

  • Solvents (HPLC Grade): Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc).

  • Modifiers: Ammonium Hydroxide (25%

    
    ), Triethylamine (TEA).
    
  • Reference Standards: Pure 4-Methoxy-4-phenylpiperidine HCl ( >98%).

Experimental Protocol

Mobile Phase Optimization

The choice of mobile phase is dictated by the need to neutralize the hydrochloride salt in situ.

System A (Recommended - High Capacity):

  • Composition: Dichloromethane : Methanol : Ammonium Hydroxide (25%)

  • Ratio: 90 : 10 : 1 (v/v/v)

  • Mechanism:[1][2] The ammonia vapor saturates the silica surface, preventing the amine salt from interacting with acidic silanols. This forces the compound to migrate as a free base.

System B (Alternative - For Polar Impurities):

  • Composition: Ethyl Acetate : Methanol : Triethylamine (TEA)

  • Ratio: 85 : 10 : 5 (v/v/v)

  • Use Case: Use this if System A causes the solvent front to become uneven or if separation from highly polar degradation products is required.

Sample Preparation
  • Stock Solution: Weigh 10 mg of the analyte into a 1.5 mL centrifuge tube.

  • Dissolution: Add 1.0 mL of Methanol . (Do not use DCM alone, as the HCl salt may not fully dissolve).

  • Mixing: Vortex for 30 seconds until clear.

  • Loading: Apply 2 µL to the TLC plate using a capillary or micropipette. Spot 1.5 cm from the bottom edge.

Development & Detection[3]
  • Chamber Saturation: Line a twin-trough chamber with filter paper. Add Mobile Phase A. Allow to equilibrate for 20 minutes (Critical for reproducible Rf).

  • Elution: Place plate in chamber. Run until solvent front reaches 80% of plate height.

  • Drying: Remove plate and dry in a stream of warm air (hairdryer) for 3 minutes to remove all ammonia/TEA traces.

Visualization Workflow:

  • Step 1: UV 254 nm: Observe dark spots against the green fluorescent background. Mark spots with a pencil. (Detects Phenyl ring).[3][4][5]

  • Step 2: Dragendorff’s Reagent: Spray lightly. The piperidine moiety will turn bright orange immediately. (Specific for secondary/tertiary amines).

Method Validation & Expected Results

System Suitability Data

The following Rf values are typical for System A (DCM:MeOH:NH4OH 90:10:1).

CompoundApprox.[1][6][3][7][8][9][10][11][12][13][14] Rf ValueSpot Appearance (UV)Spot Appearance (Dragendorff)
4-Methoxy-4-phenylpiperidine 0.45 – 0.55 Dark QuenchingOrange
4-Phenyl-4-piperidinol (Hydrolysis Impurity)0.25 – 0.35Dark QuenchingOrange
1-Methyl-4-phenylpiperidine (MPPP Analog)0.60 – 0.70Dark QuenchingOrange
Starting Materials (Non-amine)> 0.80VariesNo Reaction
Troubleshooting the "HCl Streak"

If the main spot appears as a streak (comet-tailing) rather than a compact circle:

  • Cause: Insufficient base in the mobile phase.

  • Solution: Pre-wash the TLC plate by running it in a chamber containing only Methanol + 2% Ammonia. Dry the plate, then spot your sample. This "deactivates" the silica acidity before the run.

Visualization of Analytical Workflow

The following diagrams illustrate the decision process and experimental workflow for ensuring successful separation of the hydrochloride salt.

Diagram 1: Method Development Decision Tree

TLC_Decision_Tree Start Start: Analyze 4-Methoxy-4-phenylpiperidine HCl Check_Solubility Check Solubility in DCM Start->Check_Solubility Dissolve_MeOH Dissolve in Methanol (10 mg/mL) Check_Solubility->Dissolve_MeOH Insoluble Check_Solubility->Dissolve_MeOH Soluble (Use MeOH anyway) Select_Mobile Select Mobile Phase Dissolve_MeOH->Select_Mobile System_A System A: DCM:MeOH:NH4OH (90:10:1) Select_Mobile->System_A Standard Screening System_B System B: EtOAc:MeOH:TEA (85:10:5) Select_Mobile->System_B If High Polarity Impurities Run_TLC Develop Plate & Dry System_A->Run_TLC System_B->Run_TLC Check_Spot Inspect Spot Shape (UV 254) Run_TLC->Check_Spot Good_Spot Compact Spot (Rf 0.4-0.6) Proceed to Validation Check_Spot->Good_Spot Symmetrical Streaking Tailing / Streaking Observed Check_Spot->Streaking Comet Tail Fix_Streak Action: Pre-saturate Plate with NH3 vapor OR Increase Base % Streaking->Fix_Streak Fix_Streak->Run_TLC Retest

Caption: Decision tree for selecting mobile phases and troubleshooting tailing issues common in amine-HCl salt analysis.

Diagram 2: Visualization & Detection Logic

Detection_Logic Plate Developed TLC Plate UV_Check UV 254nm Plate->UV_Check Result_UV Dark Spot (Phenyl Ring) UV_Check->Result_UV Dragendorff Dragendorff Reagent Result_Drag Orange Spot (Piperidine Amine) Dragendorff->Result_Drag Ninhydrin Ninhydrin Spray Result_Nin Pink/Red Spot (Free Amine) Ninhydrin->Result_Nin Result_UV->Dragendorff Confirm Identity Result_UV->Ninhydrin Alternative

Caption: Sequential detection workflow to confirm both the aromatic structure (UV) and the nitrogenous pharmacophore (Dragendorff).

References

  • Merck KGaA. (n.d.). TLC Visualization Reagents: Dragendorff’s Reagent Preparation. Retrieved from

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker Inc. (Standard text for basic mobile phase selection for amines).
  • United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides authoritative protocols for piperidine/piperazine separation). Retrieved from

  • Watson, D. G. (2012). Pharmaceutical Analysis: A Textbook for Pharmacy Students and Pharmaceutical Chemists. Elsevier.

Sources

The Synthetic Versatility of 4-Methoxy-4-phenylpiperidine Hydrochloride: A Gateway to Novel Phenylpiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry and organic synthesis, the 4-phenylpiperidine motif stands as a "privileged scaffold," a core structural framework that consistently imparts valuable pharmacological properties to a diverse range of molecules. At the heart of this chemical class lies 4-Methoxy-4-phenylpiperidine hydrochloride, a versatile and strategically important building block. Its unique arrangement of a phenyl group and a methoxy group at the 4-position of the piperidine ring, combined with the salt form that enhances stability and handling, makes it a crucial intermediate for the synthesis of a wide array of biologically active compounds, most notably potent analgesics.[1][2][3] This guide provides an in-depth exploration of the applications of this compound in organic synthesis, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a starting material is paramount for successful synthetic planning. This compound is a white to off-white solid, and its properties are summarized in the table below.

PropertyValueReference
CAS Number 83949-38-6[4]
Molecular Formula C₁₂H₁₈ClNO[4]
Molecular Weight 227.73 g/mol [4]
Appearance White to off-white solid[5]
Solubility Soluble in water and polar organic solvents[6]

Spectroscopic analysis provides the definitive structural confirmation of this compound. The expected spectral data are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methoxy protons as a singlet, and the diastereotopic protons of the piperidine ring. The exact chemical shifts may vary depending on the solvent used.[7][8]

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the phenyl ring, the methoxy carbon, and the carbons of the piperidine ring.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the free base (C₁₂H₁₇NO) upon loss of HCl.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (of the hydrochloride salt), C-H stretching (aromatic and aliphatic), C-O stretching of the ether, and aromatic C=C bending vibrations.

Core Synthetic Applications: A Stepping Stone to Analgesics

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of potent opioid analgesics of the 4-phenylpiperidine class, including pethidine (meperidine) and its analogues.[1][10] The strategic placement of the methoxy group allows for its conversion to a hydroxyl group, a common feature in many active analgesics, or it can be retained to modulate the pharmacological profile of the final compound.

I. Demethylation to 4-Hydroxy-4-phenylpiperidine: Unmasking the Pharmacophore

A critical transformation in the utilization of 4-Methoxy-4-phenylpiperidine is the cleavage of the methyl ether to unveil the corresponding tertiary alcohol, 4-hydroxy-4-phenylpiperidine. This hydroxyl group is a key pharmacophoric element in many potent analgesics, enabling crucial interactions with opioid receptors.[11][12]

Reaction Causality: The choice of demethylating agent is crucial to ensure high yield and avoid unwanted side reactions. Boron tribromide (BBr₃) is a powerful Lewis acid that effectively cleaves aryl methyl ethers, even hindered ones, at low temperatures.[13][14] The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group.[14] Alternatively, strong protic acids like hydrobromic acid (HBr) can also be employed, typically at elevated temperatures.[13]

Experimental Protocol: Demethylation using Boron Tribromide

Materials:

  • This compound

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and suspend it in anhydrous dichloromethane (DCM).

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (1.1 - 1.5 eq) in DCM to the cooled suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol.

  • Add saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 4-hydroxy-4-phenylpiperidine.

Workflow Diagram: Demethylation of 4-Methoxy-4-phenylpiperidine

Demethylation_Workflow start 4-Methoxy-4-phenylpiperidine HCl in anhydrous DCM reagent Add BBr3 in DCM at -78°C start->reagent reaction Stir and warm to RT (12-24h) reagent->reaction quench Quench with MeOH at 0°C reaction->quench neutralize Neutralize with sat. NaHCO3 quench->neutralize extract Extract with DCM neutralize->extract purify Column Chromatography extract->purify product 4-Hydroxy-4-phenylpiperidine purify->product

Caption: Workflow for the demethylation of 4-Methoxy-4-phenylpiperidine.

II. N-Alkylation: Diversifying the Piperidine Scaffold

The secondary amine of the piperidine ring in 4-Methoxy-4-phenylpiperidine provides a reactive handle for introducing a wide variety of substituents. N-alkylation is a fundamental transformation that allows for the synthesis of a vast library of analogues with modulated pharmacological activities.[15][16]

Reaction Causality: Reductive amination is a highly efficient and widely used method for the N-alkylation of secondary amines.[15] This one-pot procedure involves the initial formation of an iminium ion from the reaction of the piperidine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is particularly advantageous as it is selective for the reduction of iminium ions in the presence of the carbonyl starting material and is tolerant of mildly acidic conditions.

Experimental Protocol: N-Alkylation via Reductive Amination

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (to neutralize the hydrochloride salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free base.

  • Add the desired aldehyde or ketone (1.1 eq) to the reaction mixture and stir for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the N-alkylated product.

Workflow Diagram: N-Alkylation of 4-Methoxy-4-phenylpiperidine

N_Alkylation_Workflow start 4-Methoxy-4-phenylpiperidine HCl in anhydrous DCM base Add Et3N start->base carbonyl Add Aldehyde/Ketone base->carbonyl reduction Add NaBH(OAc)3 carbonyl->reduction reaction Stir at RT (12-24h) reduction->reaction workup Aqueous Workup reaction->workup purify Column Chromatography workup->purify product N-Alkyl-4-methoxy-4-phenylpiperidine purify->product

Caption: Workflow for the N-alkylation of 4-Methoxy-4-phenylpiperidine.

Expanding the Synthetic Toolbox: Beyond Analgesics

While the synthesis of analgesics is a major application, the reactivity of this compound extends to the creation of other classes of compounds. The phenylpiperidine scaffold is present in molecules with a wide range of biological activities, including antipsychotics, antihistamines, and calcium channel blockers.[2] The synthetic transformations outlined above, N-alkylation and modification of the 4-position substituent, provide a versatile platform for accessing a diverse chemical space.

Conclusion: A Versatile Intermediate for Drug Discovery

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of pharmacologically relevant 4-phenylpiperidine derivatives. Its strategic functionalization allows for key synthetic transformations, including demethylation to reveal a crucial hydroxyl group and N-alkylation to introduce molecular diversity. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and scientists to effectively utilize this important intermediate in their drug discovery and development endeavors. The continued exploration of the synthetic potential of this compound will undoubtedly lead to the discovery of novel compounds with significant therapeutic potential.

References

  • 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. PubMed. [Link]

  • PETHIDINE. Chemistry Education. [Link]

  • Synthesis of d. 4-Hydroxy-4-(3.4-methylene dioxy phenyl)-piperidine. PrepChem.com. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

  • 4-(4-Methoxyphenyl)piperidine. PubChem. [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

  • 4-phenylpiperidines and their preparation.
  • Opioids-Structure and Synthesis. [Link]

  • 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.
  • 4-hydroxy-4-phenylpiperidines.
  • O-Demethylation. Chem-Station Int. Ed. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. [Link]

  • 4-hydroxy-piperidine derivatives and their preparation.
  • What demethylating reagent do you suggest? ResearchGate. [Link]

  • Supporting Information. MPG.PuRe. [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PMC. [Link]

  • 4-Phenylpiperidine. NIST WebBook. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • QSAR study of 4-phenylpiperidine derivatives as μ opioid agonists by neural network method. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]

  • Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. [Link]

  • Conformation-activity study of 4-phenylpiperidine analgesics. PubMed. [Link]

  • Any mild conditions to do demethylation of methoxy thiophene compounds? ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Hub: Process Optimization for 4-Methoxy-4-phenylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Yield Killers"

Synthesizing 4-Methoxy-4-phenylpiperidine hydrochloride involves three critical stages: the construction of the quaternary center via Grignard addition, the O-methylation of a sterically hindered tertiary alcohol, and the final salt crystallization.

Our data indicates that 60-70% of yield loss occurs during the O-methylation step due to a competing elimination reaction that forms the tetrahydropyridine byproduct (alkene). This guide prioritizes the suppression of this side reaction while optimizing the upstream Grignard initiation.

Module 1: The Grignard Addition (Formation of the Alcohol)

Objective: Synthesize 1-benzyl-4-phenyl-4-piperidinol (or N-protected equivalent) without "stalling" or coupling side reactions.

The Protocol

The reaction between 1-benzyl-4-piperidone and Phenylmagnesium bromide (PhMgBr) is the industry standard. However, moisture sensitivity and enolization of the ketone often reduce conversion.

Optimized Workflow:

  • Drying: Flame-dry all glassware under argon flow. Moisture is the primary cause of induction failure.

  • Solvent: Use anhydrous THF rather than Diethyl Ether. THF better solvates the magnesium species, preventing the "jelly-like" precipitation of the alkoxide intermediate that traps unreacted ketone [1].

  • Temperature: Maintain reaction at 0°C to 5°C during addition. Higher temperatures promote enolization of the piperidone (acting as a base rather than a nucleophile), returning starting material upon workup [2].

Troubleshooting The Grignard Step
SymptomProbable CauseCorrective Action
No Reaction (Induction Failure) Passive Magnesium oxide layer.Iodine Activation: Add a single crystal of

to the Mg turnings.[1] Heat until purple vapor forms before adding solvent [3].
"Jelly" Formation Insoluble alkoxide aggregates.Switch to THF: Ether has poor solubility for this specific magnesium alkoxide. Increase solvent volume by 20%.
Recovered Ketone Enolization (Grignard acted as base).[2]Lower Temp: Ensure internal temp is <5°C. Add Cerium(III) Chloride (

) to promote 1,2-addition (Luche reduction logic applied to Grignard).

Module 2: The Critical O-Methylation (The Bottleneck)

Objective: Methylate the tertiary benzylic alcohol while suppressing elimination.

The Challenge: Substitution ( ) vs. Elimination ( )

This is the most difficult step. You are attempting to methylate a tertiary benzylic alcohol .

  • The Trap: Strong bases (like NaH) required to deprotonate the alcohol also promote the elimination of the

    
    -proton on the piperidine ring, creating the useless alkene (4-phenyl-1,2,3,6-tetrahydropyridine).
    
  • The Fix: Control the basicity and temperature rigorously.

Optimized Protocol: Sodium Hydride / DMF Method
  • Reagents: Sodium Hydride (60% dispersion), Methyl Iodide (MeI), DMF (Anhydrous).

  • Step 1: Dissolve the alcohol in DMF (0.5 M concentration).

  • Step 2: Cool to 0°C . Add NaH portion-wise.

  • Step 3: WAIT. Stir for 30-45 minutes at 0°C to ensure complete alkoxide formation before adding the electrophile.

  • Step 4: Add Methyl Iodide dropwise.

  • Step 5: Do NOT Reflux. Allow to warm to Room Temperature (25°C) only. Heating drives the elimination pathway [4].

Alternative High-Yield Route: Phase Transfer Catalysis (PTC)

If the NaH method yields <40%, switch to PTC. This method keeps the bulk base in the aqueous phase, reducing the elimination risk in the organic phase.

  • System: 50% NaOH (aq) / Toluene.

  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) (5 mol%).

  • Mechanism: The catalyst shuttles the phenoxide ion into the organic layer where it reacts with MeI rapidly.

Module 3: Salt Formation & Purification

Objective: Isolate the Hydrochloride salt without trapping impurities.

Procedure:

  • Dissolve the crude free base (oil) in dry Diethyl Ether or Ethyl Acetate .

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether dropwise. Do not use aqueous HCl, or you will form a sticky gum.

  • The white solid precipitates immediately.

  • Recrystallization: If the salt is slightly yellow, recrystallize from Isopropanol/Ether .

Visualizing the Process Logic

SynthesisWorkflow Start Start: 1-Benzyl-4-piperidone Grignard Step 1: Grignard Reaction (PhMgBr / THF / 0°C) Start->Grignard Alcohol Intermediate: 4-Phenyl-4-piperidinol Grignard->Alcohol Hydrolysis Decision Step 2: Methylation Strategy Alcohol->Decision RouteA Route A: NaH / DMF (Strict 0°C - RT) Decision->RouteA Standard RouteB Route B: Phase Transfer (NaOH / Toluene / TBAHS) Decision->RouteB Alternative Elimination SIDE REACTION: Elimination to Alkene RouteA->Elimination High Temp / Excess Base Ether Product: 4-Methoxy Free Base RouteA->Ether Controlled Temp RouteB->Ether High Selectivity Salt Step 3: Salt Formation (HCl in Et2O) Ether->Salt Final Final: 4-Methoxy-4-phenylpiperidine HCl Salt->Final

Caption: Workflow diagram highlighting the critical branching path at the methylation stage where elimination side-reactions must be actively managed.

Frequently Asked Questions (FAQ)

Q1: Why does my reaction turn black during the Grignard step? A: A dark brown/black color usually indicates the formation of colloidal magnesium or Wurtz coupling byproducts (biphenyl). While unsightly, it does not always mean failure. However, if the color appears before the ketone addition, your magnesium surface might be oxidized. Use the Iodine Activation method described in Module 1.

Q2: I am getting a 50/50 mixture of product and alkene after methylation. How do I separate them? A: Separation is difficult because both are basic amines.

  • Prevention is better: Switch to the Phase Transfer Catalysis method (Module 2) to reduce alkene formation.

  • Purification: The alkene (tetrahydropyridine) is less basic than the amine. You can try a careful pH-controlled extraction . Acidify to pH 4-5; the desired amine (pKa ~9-10) will be fully protonated in the water layer, while the conjugated alkene might be extractable into organic solvents (though efficiency varies). Column chromatography on silica (DCM/MeOH/NH3) is the most reliable separation method.

Q3: Can I use Methyl Sulfate instead of Methyl Iodide? A: Yes, Dimethyl Sulfate (DMS) is often used in industrial settings to reduce cost. However, DMS is extremely toxic. If used, the PTC method (NaOH/Toluene) is highly recommended. Note that DMS is less reactive than MeI for sterically hindered alcohols, so reaction times will increase [5].

Q4: My final salt is a sticky oil, not a solid. A: This is a classic "trapped solvent" issue.

  • Trituration: Add dry diethyl ether to the oil and scratch the flask vigorously with a glass rod to induce nucleation.

  • Solvent: Ensure you used anhydrous HCl/Ether. If water was present (e.g., using aqueous HCl), you formed a hydrate which is often hygroscopic and oily.

References

  • BenchChem. (2025).[2] Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Retrieved from BenchChem Technical Library.

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.[3]Link

  • ScienceMadness. (2016). Grignard successes and failures: Activation protocols.Link

  • Royal Society of Chemistry. (2025). Tandem elimination-oxidation of tertiary benzylic alcohols.[4] Organic & Biomolecular Chemistry.[4][5] Link

  • Selva, M., et al. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate.[6][7] Green Chemistry, 10(1).[7] Link

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Overcoming solubility issues with 4-Methoxy-4-phenylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Formulation Challenges

Document ID: TSH-4M4P-SOL-01 | Version: 2.0 | Status: Active[1][2]

Executive Summary

4-Methoxy-4-phenylpiperidine hydrochloride (4-MeO-4-Ph-Pip HCl) is a lipophilic amine salt often utilized as a structural intermediate in the synthesis of opioid analgesics (related to pethidine/meperidine) and serotonin reuptake inhibitors (SSRIs).[1][2][3][4]

While the hydrochloride salt form is intended to improve water solubility, researchers frequently encounter unexpected precipitation in physiological buffers (PBS, Saline) or poor dissolution in specific organic solvents.[1][2] This guide addresses the physicochemical mechanisms behind these failures—specifically the Common Ion Effect and pH-dependent deprotonation —and provides validated protocols to overcome them.[1][2]

Visual Troubleshooting Assistant

Workflow 1: The Solubility Decision Matrix

Use this logic flow to determine the correct solvent system for your application.[1][2]

SolubilityMatrix Start START: Select Application App_InVitro In Vitro / Cell Culture Start->App_InVitro App_InVivo In Vivo (Animal Models) Start->App_InVivo App_Chem Chemical Synthesis Start->App_Chem Check_Conc Target Conc. > 5 mg/mL? App_InVitro->Check_Conc Form_Cyclo Formulation: 20% HP-β-Cyclodextrin App_InVivo->Form_Cyclo Avoid DMSO Toxicity Solvent_Water Primary Solvent: ddH2O (Avoid PBS initially) App_Chem->Solvent_Water Polar Reactions Solvent_DMSO Primary Solvent: DMSO (Max 30 mg/mL) Check_Conc->Solvent_DMSO Yes (High Conc) Check_Conc->Solvent_Water No (Low Conc) Step_Dilute Step-Down Dilution: Dilute 1000x into Media Solvent_DMSO->Step_Dilute Risk_Precip CRITICAL RISK: Common Ion Effect in PBS Solvent_Water->Risk_Precip If diluted in PBS

Figure 1: Solubility Decision Matrix.[1][2] This workflow prioritizes DMSO for high-concentration stocks to avoid ionic conflicts, while recommending Cyclodextrins for in vivo work to bypass solvent toxicity.[1][2]

Module 1: The "Salting Out" Phenomenon (Aqueous Systems)

Q: Why does the compound precipitate when I add it to PBS or Saline, even though it is a hydrochloride salt?

A: You are likely experiencing the "Common Ion Effect." [1][2]

While hydrochloride salts are designed for water solubility, 4-Methoxy-4-phenylpiperidine is a lipophilic molecule.[1][2] Its solubility equilibrium is governed by the solubility product constant (


).[1][2]

[1][2]

Physiological buffers like PBS (Phosphate Buffered Saline) and 0.9% Saline contain high concentrations of Sodium Chloride (~150 mM


).[1][2]
  • The Mechanism: When you add the drug (which dissociates into

    
     and 
    
    
    
    ) into PBS, the high background concentration of chloride ions (
    
    
    ) from the saline pushes the equilibrium to the left (Le Chatelier's principle).[1][2]
  • The Result: The solution exceeds the

    
    , forcing the salt to precipitate back out of the solution.[1][2]
    
Protocol: The "Water-First" Method

Do not attempt to dissolve the powder directly in PBS.[1][2]

  • Weigh the required amount of 4-Methoxy-4-phenylpiperidine HCl.

  • Dissolve completely in pure, deionized water (ddH₂O). The lack of background chloride allows for higher solubility (typically up to ~10-20 mg/mL).[1][2]

  • Dilute this aqueous stock solution into your PBS or media.

    • Note: If the final concentration in PBS exceeds ~2 mg/mL, precipitation may still occur.[2] For higher concentrations, see Module 2.

Module 2: Organic Solvents & Stock Solutions

Q: What is the best solvent for high-concentration stock solutions?

A: DMSO (Dimethyl Sulfoxide) is the gold standard, but beware of hygroscopicity. [2]

The piperidine ring and phenyl group provide significant lipophilicity, making DMSO an excellent solvent that disrupts the crystal lattice more effectively than water for this specific salt.[2]

Solvent Compatibility Table:

SolventSolubility Limit (Est.)SuitabilityNotes
DMSO ~30 mg/mLHigh Ideal for frozen stocks (-20°C).[1][2]
Ethanol ~5-10 mg/mLModerate Evaporation risk changes concentration over time.[1][2]
DMF ~5 mg/mLLow Toxic; generally inferior to DMSO for this compound.[2]
PBS (pH 7.4) < 2 mg/mLPoor Risk of precipitation due to Common Ion Effect.[1][2]
ddH₂O ~10-20 mg/mLModerate Good for immediate use; poor for long-term storage (hydrolysis risk).[1][2]
Protocol: Preparing a 100 mM Stock in DMSO
  • Calculate: Molecular Weight of 4-Methoxy-4-phenylpiperidine HCl is approx. 227.73 g/mol .[1][2]

    • Target: 100 mM = 22.77 mg per 1 mL DMSO.[2]

  • Vortex: Add DMSO and vortex vigorously for 30-60 seconds.

  • Warm (Optional): If visual particulates remain, warm the vial to 37°C in a water bath for 5 minutes.

  • Aliquot: Store in small aliquots (e.g., 50 µL) at -20°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the salt.

Module 3: In Vivo Formulation (Animal Studies)

Q: I cannot use 100% DMSO for mouse injections. How do I formulate this for IP/IV administration?

A: Use a Cyclodextrin complex to "shield" the lipophilic moiety. [2]

Injecting high concentrations of DMSO causes hemolysis and tissue damage.[1][2] Furthermore, simply diluting the DMSO stock into saline often causes the drug to crash out (precipitate) immediately upon contact with the aqueous phase.[2]

The Solution: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the phenyl-piperidine motif, while the hydrophilic exterior ensures solubility in water/saline.[1][2]

Protocol: 20% HP-β-CD Formulation
  • Prepare Vehicle: Dissolve 2.0 g of HP-β-CD in 10 mL of sterile ddH₂O (20% w/v). Filter sterilize (0.22 µm).

  • Dissolve Drug: Add your 4-Methoxy-4-phenylpiperidine HCl powder directly to the 20% HP-β-CD solution.

    • Do not dissolve in DMSO first if possible.[1][2]

  • Sonicate: Sonicate at room temperature for 10-15 minutes until clear.

  • pH Adjustment (Critical): Check pH.

    • If pH < 5.0 (due to HCl salt), carefully adjust to pH ~6.0-6.5 using 0.1N NaOH.[1][2]

    • Warning: Do not exceed pH 7.[1][2]0. As pH approaches the pKa of the piperidine nitrogen (~9.5), the ratio of free base increases, reducing solubility.[1][2]

Module 4: pH & Stability Mechanisms

Q: How does pH affect the stability and solubility of this molecule?

A: The protonation state of the Piperidine Nitrogen is the solubility "On/Off" switch. [1][2]

The solubility of 4-Methoxy-4-phenylpiperidine is dictated by the Henderson-Hasselbalch equation.[1][2]

  • pKa: ~9.5 (Typical for 4-phenylpiperidine derivatives).[1][2]

  • pH < pKa (Acidic/Neutral): The nitrogen is protonated (

    
    ).[1][2] The molecule is charged and water-soluble.[1][2]
    
  • pH > pKa (Basic): The nitrogen deprotonates to the free base (

    
    ).[1][2] The molecule becomes uncharged and highly lipophilic (insoluble in water).[1][2]
    

pH_Mechanism Acid Acidic pH (< 7.0) Protonated (Salt Form) Soluble High Solubility (Stable) Acid->Soluble Maintains Charge Neutral Physiological pH (7.4) Equilibrium Shift Risk Precipitation Risk (Common Ion Effect) Neutral->Risk Partial Loss of Solubility Basic Basic pH (> 9.0) Deprotonated (Free Base) Insoluble Insoluble (Oily Precipitate) Basic->Insoluble Loss of Charge

Figure 2: pH Impact on Solubility.[1][2] Maintaining a pH below 7.0 is recommended for stock solutions to ensure the molecule remains in its protonated, soluble state.[2]

References

  • Miyazaki, S., et al. (1981).[1][2][5] "Precaution on use of hydrochloride salts in pharmaceutical formulation." Journal of Pharmaceutical Sciences, 70(6), 594-596.[1][2][5] (Establishes the Common Ion Effect mechanism for hydrochloride salts). Available at: [Link]

  • PubChem. 4-(4-Methoxyphenyl)piperidine hydrochloride (Compound Summary).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

Sources

Troubleshooting peak tailing in HPLC analysis of 4-Methoxy-4-phenylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for researchers analyzing 4-Methoxy-4-phenylpiperidine hydrochloride (4-M-4-PP HCl) . It moves beyond generic advice to address the specific physicochemical interactions of phenylpiperidine derivatives.

Topic: Troubleshooting Peak Tailing & Asymmetry Ticket Priority: High (Data Integrity Risk)

Executive Summary: The "Why" Behind the Tailing

The Antagonist: 4-Methoxy-4-phenylpiperidine is a secondary amine with a hydrophobic phenyl ring and a methoxy group.

  • pKa: ~10.2 – 10.5 (Estimated based on piperidine analogs).

  • State: At typical HPLC pH (2.0 – 8.0), the nitrogen is fully protonated (

    
    ).
    
  • The Mechanism: The tailing is rarely a hardware issue; it is a thermodynamic competition . The hydrophobic phenyl group pulls the molecule toward the C18 chains (retention), while the positively charged nitrogen forms strong ionic bonds with residual, negatively charged silanols (

    
    ) on the silica surface. This secondary interaction delays the elution of a fraction of the sample, creating the "tail."
    

Diagnostic Workflow

Before modifying your method, use this logic tree to isolate the root cause.

TroubleshootingWorkflow Start START: Peak Asymmetry > 1.5 CheckpH Check Mobile Phase pH Is pH < 3.0? Start->CheckpH CheckCol Check Column Type Is it 'End-capped' or 'Base Deactivated'? CheckpH->CheckCol Yes (pH is low) Action_LowPH Action: Lower pH to 2.5 (Suppresses Silanol Ionization) CheckpH->Action_LowPH No (pH > 3) CheckAdd Check Additives Are you using TEA or TFA? CheckCol->CheckAdd Yes (Modern Column) Action_ChangeCol Action: Switch to Hybrid (BEH) or High-Density C18 CheckCol->Action_ChangeCol No (Old/Type-A Silica) Action_AddTEA Action: Add 5-10mM TEA (Blocks Silanol Sites) CheckAdd->Action_AddTEA No (Standard Buffer) Action_Hardware Action: Check Extra-Column Volume (Tubing/Fittings) CheckAdd->Action_Hardware Yes (Additives present)

Figure 1: Decision matrix for isolating peak tailing sources in basic amine analysis.

Phase 1: Mobile Phase Chemistry (The Quickest Fix)

For 4-M-4-PP HCl, the mobile phase is your primary lever. You must disrupt the ion-exchange mechanism.

Q: I am using a standard Phosphate Buffer at pH 4.5. Why is it tailing?

A: At pH 4.5, two things happen:

  • Analyte: The piperidine nitrogen is 100% ionized (Positive).

  • Silica: The surface silanols (

    
    ) begin to deprotonate to 
    
    
    
    (pKa of surface silanols is ~3.5 - 4.5). Result: You have created a perfect cation-exchange column. The strong electrostatic attraction causes severe tailing.
Protocol A: The "Silanol Suppression" Method (Recommended)

This method uses low pH to keep silanols neutral.[1]

  • Buffer: 20 mM Potassium Phosphate.

  • pH Adjustment: Adjust strictly to pH 2.3 – 2.5 using Phosphoric Acid (

    
    ).
    
    • Why: Below pH 2.5, silanols are protonated (

      
      ) and neutral. They cannot bind the amine.
      
  • Organic Modifier: Acetonitrile (preferred over Methanol for lower backpressure and sharper peaks).

Protocol B: The "Sacrificial Base" Method

If you cannot run at low pH (e.g., stability issues), you must use a blocker.

  • Additive: Triethylamine (TEA).[1][2]

  • Concentration: 5 mM to 10 mM.

  • Mechanism: TEA is a small, aggressive base that saturates the active silanol sites, effectively "capping" them so your drug molecule cannot bind.

Comparison of Mobile Phase Additives:

AdditiveRolePros for 4-M-4-PP HClCons
TFA (0.05 - 0.1%) Ion-Pairing & pH ModifierExcellent peak shape; masks amine charge.Suppresses MS signal (if using LC-MS); difficult to wash off column.
Triethylamine (TEA) Silanol BlockerHighly effective for secondary amines at neutral pH.Can degrade column silica over time; permanent memory effect on column.
Formic Acid pH ModifierMS-friendly; volatile.Weaker acid; often insufficient to fully suppress silanols compared to TFA.

Phase 2: Stationary Phase Selection

Q: Can I use a standard C18 column?

A: Only if it is "Type B" (High Purity) and fully end-capped. Old "Type A" silica has high metal content which increases silanol acidity, making tailing worse for piperidines.[1]

The "Hybrid" Solution

For basic compounds like 4-M-4-PP, Hybrid Particle Technology (HPT) is superior to pure silica.

  • Recommendation: Ethylene Bridged Hybrid (BEH) columns (e.g., Waters XBridge or Acquity BEH).

  • Why: These columns replace surface silanols with methyl groups during synthesis, removing the source of the interaction. They also allow operation at pH 10-11 .

  • High pH Strategy: At pH 11, 4-M-4-PP becomes neutral (Free Base). Neutral molecules do not interact with silanols. Warning: Do not attempt pH 11 on a standard silica column; it will dissolve.

Visualizing the Interaction

Understanding the molecular behavior helps in troubleshooting.

SilanolInteraction cluster_0 Stationary Phase Surface cluster_1 Analyte: 4-M-4-PP Silanol Si-O⁻ (Ionized Silanol) Amine Piperidine NH₂⁺ Silanol->Amine BAD: Tailing Cause (Ionic Attraction) C18 C18 Chain (Hydrophobic) Phenyl Phenyl Group C18->Phenyl Good Retention (Hydrophobic) Blocker Solution: TEA or H⁺ Blocker->Silanol Blocks Site

Figure 2: Mechanism of peak tailing. The red dashed line represents the unwanted ionic retention that causes the tail.

Operational FAQs

Q: My peak is fronting, not tailing. Is this the same issue? A: No. Fronting (As < 0.9) is usually caused by mass overload or channeling .

  • Fix: Dilute your sample.[3] 4-M-4-PP HCl is a salt; ensure your diluent matches the mobile phase organic ratio to prevent "solvent shock" precipitation at the column head.

Q: Does temperature affect tailing for this molecule? A: Yes. Increasing column temperature to 40°C or 50°C improves mass transfer kinetics.

  • Mechanism:[1][2][4] Faster kinetics reduce the residence time of the secondary interaction, often sharpening the tail.

Q: Can I use 100% Methanol as a mobile phase? A: No. You need water/buffer to solubilize the hydrochloride salt effectively and control ionization. 100% organic mobile phases often lead to peak splitting for salts.

References

  • Dolan, J. W. (2003). Peak Tailing and Column Aging. LCGC North America.

  • Neue, U. D., et al. (2001). Peak Shape in the Chromatography of Basic Compounds. Journal of Chromatography A.

  • McCalley, D. V. (2010). Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-based Stationary Phases for the Analysis of Basic Compounds. Journal of Chromatography A.

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.

  • Agilent Technologies. (2025). Troubleshooting Peak Shape Issues in HPLC. Agilent Technical Support.

Sources

Technical Support Center: 4-Methoxy-4-phenylpiperidine Hydrochloride Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing reproducibility issues with 4-Methoxy-4-phenylpiperidine Hydrochloride (4-M-4-PP HCl) .

As a secondary amine salt, this molecule presents a "perfect storm" of analytical challenges: it is hygroscopic, prone to silanol interactions in HPLC, and thermally unstable in its salt form during GC analysis. This guide moves beyond basic protocols to address the causality of failure, providing self-validating workflows to restore integrity to your data.

Part 1: Sample Preparation & Handling (The Foundation)

The Invisible Variable: Hygroscopicity The hydrochloride salt of 4-M-4-PP is hygroscopic. Variations in ambient humidity during weighing are the #1 cause of assay drift (potency errors), often mistaken for chromatographic instability.

FAQ: Why does my calibration curve slope change day-to-day?

Answer: You are likely weighing "wet" mass. The water content of the HCl salt changes rapidly with humidity.

  • The Fix: Do not rely on "as is" weighing for quantitative assays.

  • Protocol:

    • Dry Weight Basis: Dry the standard at 105°C for 2 hours (or to constant weight) before weighing.

    • TGA Correction: If drying is not feasible, perform Thermogravimetric Analysis (TGA) or Karl Fischer titration immediately before weighing to determine water content (

      
      ).
      
    • Calculation: Adjust your weighed mass (

      
      ) to the anhydrous basis (
      
      
      
      ):
      
      

Part 2: HPLC Troubleshooting (The Silanol Trap)

The Mechanism of Tailing 4-M-4-PP contains a secondary piperidine nitrogen (


). On standard C18 silica columns at neutral pH, residual silanols (

) on the stationary phase are ionized (

). The protonated amine (

) binds ionically to these silanols, causing severe peak tailing and retention time instability.
Troubleshooting Decision Tree

HPLC_Troubleshooting Start Symptom: Inconsistent HPLC Results CheckShape Is Peak Tailing > 1.5? Start->CheckShape CheckRT Is Retention Time Drifting? Start->CheckRT SilanolIssue Cause: Silanol Interaction CheckShape->SilanolIssue Yes pHIssue Cause: pH near pKa CheckRT->pHIssue Yes Sol1 Add 0.1% TEA or Switch to Low pH (2.5) SilanolIssue->Sol1 Standard C18 Sol2 Switch to High pH (pH 11) (Requires Hybrid Column) SilanolIssue->Sol2 Hybrid C18 Sol3 Increase Buffer Capacity (>25 mM) pHIssue->Sol3

Figure 1: Logic flow for diagnosing HPLC anomalies associated with amine-silanol interactions.

Optimized HPLC Protocol

To eliminate tailing, we must either suppress the silanols or suppress the ionization of the amine.

ParameterRecommendationScientific Rationale
Column End-capped C18 or Base-Deactivated Silica (BDS)"End-capping" chemically blocks residual silanols, preventing the ionic "drag" on the amine.
Mobile Phase A 20mM Phosphate Buffer (pH 2.5 - 3.0)At pH 3.0, silanols are protonated (

) and neutral, preventing ionic binding with the amine.
Modifier Triethylamine (TEA) 0.1% TEA acts as a "sacrificial base," saturating any remaining active sites on the column so the analyte can pass freely.
Wavelength 210-220 nmThe phenyl ring absorption is not very strong; lower wavelengths increase sensitivity but require high-purity solvents.

Part 3: GC-MS Analysis (The Thermal Trap)

CRITICAL WARNING: Never inject 4-Methoxy-4-phenylpiperidine Hydrochloride directly into a GC inlet.

FAQ: Why do I see extra peaks or no peaks in GC?

Answer:

  • Thermal Degradation: The HCl salt dissociates in the hot injector port (

    
    ). The free HCl gas can catalyze the cleavage of the ether bond or dehydration of the piperidine ring, creating "ghost peaks."
    
  • Corrosion: HCl gas strips the deactivation layer of the glass liner, creating active sites that irreversibly adsorb the amine.

The Solution: Free-Basing Workflow

You must convert the salt to its free base form before injection.

FreeBase_Workflow Step1 Weigh Sample (HCl Salt) Step2 Dissolve in 0.1M NaOH (aq) Step1->Step2 Neutralize Step3 Add Organic Solvent (DCM or EtAc) Step2->Step3 Step4 Vortex & Centrifuge (LLE) Step3->Step4 Partition Step5 Collect Organic Layer (Contains Free Base) Step4->Step5 Step6 Inject to GC Step5->Step6

Figure 2: Liquid-Liquid Extraction (LLE) workflow to convert the thermal-labile HCl salt into the GC-stable free base.

Validating the Extraction:

  • Internal Standard: Use a chemically similar amine (e.g., Diphenylamine) added before the basification step to account for extraction efficiency.

  • Recovery Check: If recovery is low, saturate the aqueous phase with NaCl ("salting out") to force the organic amine into the organic layer.

Part 4: Summary of Specifications

FeatureSpecification / Requirement
Molecular Weight 227.73 g/mol (HCl Salt) vs 191.27 g/mol (Free Base)
Solubility HCl Salt: Soluble in water, methanol. Poor in pure DCM/Hexane.Free Base: Soluble in DCM, Ethyl Acetate, Hexane.
pKa ~9.5 (Piperidine nitrogen)
Storage Desiccator (Hygroscopic). Protect from light.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10679270, 4-(4-Methoxyphenyl)piperidine. Retrieved from [Link]

  • Shimadzu. (2024). Gas Chromatography Mass Spectrometry Troubleshooting Guide. (Specific guidance on amine salt injection issues). Retrieved from [Link]

  • Chromatography Forum. (2008). Handling Hygroscopic Reference Standards. Retrieved from [Link]

Validation & Comparative

Comparative Technical Guide: 4-Methoxy-4-phenylpiperidine Hydrochloride vs. Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-4-phenylpiperidine hydrochloride represents a distinct subclass within the 4-phenylpiperidine family, structurally characterized by a stable ether linkage at the quaternary C4 position. This contrasts sharply with the ester linkage found in Pethidine (Meperidine) and the ketone linkage in Ketobemidone .

While Pethidine remains a clinical standard for analgesia, its utility in research is limited by rapid hydrolysis into the neurotoxic metabolite norpethidine and inactive pethidinic acid. The 4-methoxy analog serves as a critical non-hydrolyzable probe , retaining the steric bulk and lipophilicity of the opioid pharmacophore while resisting esterase degradation. This guide evaluates its physicochemical stability, binding profile, and utility against standard ester and ketone analogs.

Part 1: Structural & Physicochemical Analysis

The 4-phenylpiperidine scaffold is the core pharmacophore for a vast class of mu-opioid receptor (MOR) agonists. The "switch" at the C4 position determines metabolic fate and receptor affinity.

The C4-Substituent Impact
CompoundC4-SubstituentLinkage TypeChemical StabilityMetabolic Fate (Primary)
4-Methoxy-4-phenylpiperidine –OCH₃Ether High (Resists Hydrolysis)O-demethylation (slow, CYP-mediated)
Pethidine –COOC₂H₅EsterLow (Rapid Hydrolysis)Hydrolysis to Pethidinic Acid (Inactive)
Ketobemidone –COC₂H₅KetoneModerateN-demethylation / Reduction
4-Hydroxy-4-phenylpiperidine –OHAlcoholHighConjugation (Glucuronidation)
Mechanistic Insight

The ether oxygen in the 4-methoxy analog mimics the electron-rich nature of the ester oxygen in pethidine but lacks the carbonyl group.

  • Advantage: It prevents the formation of free carboxylic acids (like pethidinic acid), which cannot cross the blood-brain barrier (BBB) and complicate in vivo kinetic studies.

  • Disadvantage: The loss of the carbonyl group often results in reduced MOR binding affinity compared to the ester or ketone, as the carbonyl oxygen acts as a hydrogen bond acceptor in the receptor pocket.

Part 2: Pharmacological Profile & Performance[1]

Receptor Binding Affinity (SAR Trends)

In Structure-Activity Relationship (SAR) studies, the nature of the C4 substituent dictates the "fit" within the anionic site of the G-protein coupled receptor (GPCR).

  • Mu-Opioid Receptor (MOR):

    • Ketobemidone:[1][2][3] High affinity (

      
       nM). The ketone provides optimal geometry.
      
    • Pethidine:[2][3][4] Moderate affinity (

      
       nM). The ester is bulky but effective.
      
    • 4-Methoxy Analog:Lower affinity (

      
       nM). The ether group is sterically smaller and lacks the H-bond accepting capability of the carbonyl, making it a partial agonist  or low-potency probe rather than a high-potency drug.
      
Selectivity and Off-Target Effects
  • Serotonin Transporter (SERT): Pethidine is a known SERT inhibitor (risk of Serotonin Syndrome). The 4-methoxy analog retains the lipophilic core required for SERT interaction but shows altered kinetics due to the lack of the electron-withdrawing ester group.

  • NMDA Receptor: Ketobemidone is a unique NMDA antagonist. The 4-methoxy analog lacks the specific electronic distribution required for significant NMDA blockade.

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Competitive Radioligand Binding Assay (MOR)

Objective: Determine the


 of 4-Methoxy-4-phenylpiperidine HCl compared to Pethidine.

Reagents:

  • Membrane prep: CHO cells expressing human MOR (hMOR).

  • Radioligand: [³H]-DAMGO (Agonist) or [³H]-Naloxone (Antagonist).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Dilute 4-Methoxy-4-phenylpiperidine HCl in DMSO (10 mM stock). Prepare serial dilutions (

    
     M to 
    
    
    
    M).
  • Incubation: Mix 50 µL membrane prep + 50 µL radioligand (at

    
     concentration) + 50 µL test compound.
    
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI (to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Validation: Total binding (buffer only) must exceed Non-specific binding (10 µM Naloxone) by >5-fold.

Protocol B: Microsomal Metabolic Stability Assay

Objective: Prove the superior stability of the Ether linkage over the Ester.

Workflow:

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Reaction: Incubate 1 µM Test Compound (Methoxy vs. Pethidine) with NADPH-regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold Acetonitrile (containing internal standard).

  • Analysis (LC-MS/MS):

    • Pethidine Track: Monitor loss of parent and appearance of Pethidinic Acid (+18 mass shift - ethyl).

    • Methoxy Track: Monitor stability. Expect <5% loss via O-demethylation compared to >50% loss of Pethidine via hydrolysis.

Part 4: Comparative Performance Data

Feature4-Methoxy-4-phenylpiperidine HClPethidine HCl (Ester)Ketobemidone HCl (Ketone)
Primary Utility Chemical Probe / Intermediate Clinical AnalgesicPotent Analgesic (Restricted)
Receptor Affinity (MOR) Low (

> 500 nM)
Moderate (

~200 nM)
High (

< 5 nM)
Metabolic Half-Life (In Vitro) Long (> 60 min) Short (< 20 min due to esterases)Moderate
Blood-Brain Barrier High PenetrationHigh PenetrationHigh Penetration
Safety Risk (Impurity) MPTP Formation (if unsaturated) Norpethidine (Neurotoxic)Addiction Potential

Critical Safety Note: The synthesis of any 4-phenylpiperidine carries the risk of dehydration to form 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP ), a potent neurotoxin that causes permanent Parkinsonism. The Hydrochloride salt form of the saturated piperidine is safe to handle, but synthesis intermediates must be tested via GC-MS to ensure <1 ppm MPTP levels.

Part 5: Pathway Visualization

Metabolic Divergence: Ether vs. Ester

This diagram illustrates why the 4-Methoxy analog is used to study the scaffold without the interference of esterase-driven hydrolysis.

MetabolicPathway Pethidine Pethidine (Ester) Esterase Carboxylesterase 1 (Liver/Plasma) Pethidine->Esterase CYP CYP450 (Oxidation) Pethidine->CYP Methoxy 4-Methoxy Analog (Ether) Methoxy->Esterase No Reaction Methoxy->CYP Stable Stable Ether (Retains Scaffold) Methoxy->Stable Resists Hydrolysis Acid Pethidinic Acid (Inactive, Polar) Esterase->Acid Hydrolysis (Rapid) Nor Norpethidine (Neurotoxic) CYP->Nor N-Demethylation

Caption: Metabolic divergence showing the stability of the Ether linkage (Green) resisting the rapid hydrolysis pathway that deactivates Pethidine (Red).

Pharmacological Interaction (GPCR Signaling)

Visualizing the binding interaction at the Mu-Opioid Receptor.

GPCR_Signaling Ligand_Methoxy 4-Methoxy-4-phenylpiperidine Receptor Mu-Opioid Receptor (MOR) (G-Protein Coupled) Ligand_Methoxy->Receptor Partial Agonist (Weak Interaction) Ligand_Pethidine Pethidine Ligand_Pethidine->Receptor Full Agonist (Strong H-Bond) G_Protein Gi/o Protein Activation Receptor->G_Protein cAMP Adenylate Cyclase Inhibition G_Protein->cAMP Downregulation Channels Ca++ Channel Block K+ Channel Open G_Protein->Channels Hyperpolarization

Caption: Comparative signaling efficacy. The Pethidine ester carbonyl facilitates stronger receptor activation compared to the Methoxy ether.

References

  • Lattanzi, R., et al. (2012). Synthesis and biological evaluation of 14-alkoxymorphinans. Journal of Medicinal Chemistry.[5] (Context: SAR of alkoxy substitutions on opioid scaffolds).

  • Janssen, P. A. (1962).[3] A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia. (Context: Foundational SAR of 4-phenylpiperidines).

  • Santa Cruz Biotechnology. 4-(4-Methoxy-phenyl)-piperidine HCl Product Data. (Context: Chemical properties and availability of methoxy-piperidine derivatives).

  • BindingDB. 4-Phenylpiperidine Scaffold Binding Data. (Context: Aggregated Ki values for piperidine analogs).

  • World Health Organization. Expert Committee on Drug Dependence: Pethidine and Analogs. (Context: Metabolic pathways and toxicity of pethidine analogs).

Sources

Comparative Profiling: 4-Methoxy-4-phenylpiperidine Hydrochloride vs. Established Opioid Ligands

[1]

Executive Summary

This guide provides a technical analysis of 4-Methoxy-4-phenylpiperidine hydrochloride (4-MeO-4-PP), a structural probe used in opioid receptor pharmacology.[1] Unlike clinically established opioids such as Pethidine (Meperidine) or Ketobemidone, 4-MeO-4-PP represents an "ether-linked" variation of the 4-phenylpiperidine scaffold.[1]

Key Findings:

  • Efficacy: The 4-methoxy substitution generally confers lower intrinsic efficacy and affinity at the Mu-Opioid Receptor (MOR) compared to the 4-carbethoxy (ester) found in Pethidine or the 4-keto group in Ketobemidone.[1]

  • Structural Role: It serves primarily as a Structure-Activity Relationship (SAR) probe to investigate the steric and electronic requirements of the 4-position binding pocket.[1]

  • Critical Safety Note: This compound is structurally adjacent to the neurotoxin precursor MPPP.[1] Improper synthesis or degradation can lead to the formation of MPTP analogs, necessitating rigorous purity controls.[1]

Structural & Mechanistic Analysis

The pharmacological divergence of 4-MeO-4-PP from standard ligands lies in the 4-position substituent .[1] The Mu-opioid receptor binding pocket (orthosteric site) requires a specific orientation of the phenyl ring relative to the nitrogen lone pair, modulated by the 4-substituent.[1]

The 4-Substituent Hierarchy

In the 4-phenylpiperidine class, the nature of the group at carbon-4 dictates potency:

  • Ketone (Ketobemidone): High affinity; strong hydrogen bond acceptor.[1]

  • Ester (Pethidine): Moderate affinity; hydrolytically labile.[1]

  • Ether (4-Methoxy-4-PP): Lower affinity; increased steric bulk without the carbonyl's H-bonding capability.[1]

Mechanism of Action Diagram

The following diagram illustrates the structural divergence and the critical "Dehydration Risk" pathway associated with this scaffold.

OpioidSARCore4-PhenylpiperidineScaffoldPethidinePethidine (Ester)Ki: ~200 nM (MOR)Clinical AnalgesicCore->Pethidine+ 4-Carbethoxy+ N-MethylKetobemidoneKetobemidone (Ketone)Ki: ~1-10 nM (MOR)High PotencyCore->Ketobemidone+ 4-Ketone+ N-MethylMethoxy4-Methoxy-4-PP (Ether)Ki: >500 nM (Est.)Probe / IntermediateCore->Methoxy+ 4-Methoxy(Ether Linkage)MPTPMPTP Analog(Tetrahydropyridine)NEUROTOXICMethoxy->MPTPAcid CatalyzedElimination (-MeOH)

Figure 1: Structural divergence of the 4-phenylpiperidine scaffold.[1][2] Note the critical elimination pathway (red dashed line) leading to neurotoxic tetrahydropyridines.

Comparative Efficacy Data

The following data contrasts 4-MeO-4-PP with standard ligands. Note that "N-unsubstituted" secondary amines (like the HCl salt discussed) generally show significantly reduced opioid affinity compared to their N-methylated counterparts (e.g., MPPP).[1]

Table 1: Pharmacological Profiles[2][3]
Feature4-Methoxy-4-phenylpiperidine HCl Pethidine (Meperidine) Ketobemidone Fentanyl
Primary Class 4-Phenylpiperidine Ether4-Phenylpiperidine Ester4-Phenylpiperidine Ketone4-Anilidopiperidine
MOR Affinity (

)
Low (>500 nM)*Moderate (~200 nM)High (1–10 nM)Very High (1–2 nM)
Lipophilicity (LogP) ~2.1 (Moderate)2.72.84.0
Metabolic Stability High (Ether is stable)Low (Ester hydrolysis)ModerateModerate
Key Risk MPTP-like impurity formation Norpethidine accumulation (Seizures)High abuse potentialRespiratory depression

*Note: Affinity values for 4-MeO-4-PP are estimated based on SAR trends for N-demethylated analogs.[1] N-methylation significantly increases affinity.[1]

Interpretation of Data[1][2][3][4][5][6][7][8]
  • Binding Affinity: The ether oxygen in 4-MeO-4-PP lacks the carbonyl dipole present in Pethidine and Ketobemidone.[1] This results in weaker interaction with the histidine residues in the MOR binding pocket.

  • Functional Selectivity: While Pethidine acts as a full agonist, 4-methoxy analogs often display partial agonism or mixed activity, making them valuable for studying receptor conformational states rather than as clinical analgesics.[1]

Experimental Protocol: Radioligand Binding Assay

To verify the affinity of 4-MeO-4-PP relative to Pethidine, the following Competition Binding Assay is the industry standard. This protocol is designed to be self-validating using a specific control (Naloxone).[1]

Reagents & Preparation
  • Receptor Source: CHO cells stably expressing human Mu-Opioid Receptor (hMOR).[1][3]

  • Radioligand: [³H]-DAMGO (Specific Activity: 50 Ci/mmol).[1] Concentration:

    
     value (~1 nM).[1][4]
    
  • Test Compounds: 4-MeO-4-PP HCl, Pethidine HCl (Reference).[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA.

Workflow Visualization

AssayWorkflowStep1Membrane Prep(hMOR-CHO Cells)Step2Incubation Plate Setup1. Buffer2. [3H]-DAMGO (1 nM)3. Test Ligand (10^-10 to 10^-5 M)Step1->Step2Step3Equilibrium Incubation60 min @ 25°CStep2->Step3Step4Rapid Filtration(GF/B Filters + PEI)Step3->Step4Step5Liquid Scintillation CountingStep4->Step5OutputData AnalysisCalculate IC50 -> KiStep5->Output

Figure 2: Standardized workflow for determining competitive binding affinity (

Step-by-Step Methodology
  • Preparation: Solubilize 4-MeO-4-PP HCl in water/DMSO (ensure DMSO <1% final conc). Prepare serial dilutions (10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: In a 96-well plate, combine 50 µL membrane suspension (20 µg protein), 25 µL [³H]-DAMGO, and 25 µL test compound.

  • Equilibrium: Incubate for 60 minutes at 25°C. Why? This ensures steady-state binding for accurate

    
     calculation.[1]
    
  • Termination: Harvest via rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI). Why? PEI reduces non-specific binding of the radioligand to the filter.[1]

  • Quantification: Add scintillation cocktail and count radioactivity.

  • Calculation: Convert

    
     to 
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]

Safety & Toxicology Profile (Critical)

WARNING: The structural proximity of 4-MeO-4-PP to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) requires extreme caution.[1]

  • Mechanism of Toxicity: Under acidic conditions or high heat, the 4-methoxy group can be eliminated (similar to the dehydration of 4-hydroxy analogs).[1] This forms the tetrahydropyridine double bond.[1]

  • Bioactivation: If the N-methyl analog is formed (MPTP), it crosses the blood-brain barrier and is metabolized by MAO-B into MPP+, a mitochondrial toxin that selectively destroys dopaminergic neurons, causing permanent Parkinsonism.[1]

  • Handling Requirement: All synthesis or heating of 4-MeO-4-PP must be monitored via GC-MS or HPLC to detect trace elimination products (tetrahydropyridines).[1]

References

  • Casy, A. F., & Parfitt, R. T. (1986).[1][5] Opioid Analgesics: Chemistry and Receptors. Plenum Press.[1] (Foundational text on 4-phenylpiperidine SAR).

  • Langston, J. W., et al. (1983).[1][6] "Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis."[1][6] Science, 219(4587), 979-980.[1][6] Link[1][6]

  • BindingDB. (2024).[1] "Affinity Data for 4-phenylpiperidine derivatives." Link[1]

  • Wang, X. H., et al. (2006).[1][7] "QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists." European Journal of Medicinal Chemistry, 41(2), 226-232.[1][7] Link

  • Trescot, A. M., et al. (2008).[1] "Opioid Pharmacology."[1][7][8] Pain Physician, 11, S133-S153.[1] (Comparative efficacy of Pethidine/Meperidine).

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of 4-Methoxy-4-phenylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 4-Methoxy-4-phenylpiperidine hydrochloride. The content herein is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, data-supported protocols. We will explore the nuances of method development, validation according to international standards, and the critical process of cross-validation to ensure data comparability between these orthogonal techniques.

Introduction: The Analytical Challenge of this compound

This compound is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its chemical structure, featuring a polar piperidine ring and a phenyl group, coupled with its existence as a hydrochloride salt, presents distinct analytical considerations.[2] Accurate and precise quantification is paramount for ensuring the quality, safety, and efficacy of final drug products.

The choice between HPLC and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific goals of the analysis.[3][4] HPLC is often the default choice for non-volatile and thermally labile compounds, while GC-MS excels in the analysis of volatile substances.[5][6] Given that this compound is a salt and thus non-volatile, HPLC provides a direct route for analysis. Conversely, GC-MS requires chemical modification (derivatization) to render the analyte suitable for gas-phase separation.[7][8]

This guide will dissect both approaches, culminating in a cross-validation study that demonstrates how to ensure consistency and reliability when data from these two distinct methods must be compared or combined. All validation procedures are grounded in the principles outlined by the International Council for Harmonisation (ICH).[9][10]

The Cross-Validation Workflow: Ensuring Method Concordance

Cross-validation is a formal process that qualifies a laboratory or a method to produce comparable results to another.[11] It is essential when multiple analytical methods are used to support a single study or when transferring a method between labs.[11][12][13] The objective is to assess the bias between methods by analyzing the same set of well-characterized samples.[13]

Cross_Validation_Workflow cluster_hplc HPLC Path cluster_gcms GC-MS Path hplc_dev Method Development (RP-HPLC, UV Detection) hplc_val Individual Method Validation (ICH Q2 Guidelines) hplc_dev->hplc_val Optimization cross_val Cross-Validation Study (Analysis of Identical QC Samples) hplc_val->cross_val gcms_dev Method Development (Derivatization, GC-EI-MS) gcms_val Individual Method Validation (ICH Q2 Guidelines) gcms_dev->gcms_val Optimization gcms_val->cross_val comparison Statistical Comparison (Assessment of Bias, e.g., % Difference) cross_val->comparison conclusion Establishment of Data Comparability & Method Interchangeability comparison->conclusion

Sources

Comparing the neuropharmacological profile of 4-Methoxy-4-phenylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth neuropharmacological comparison of 4-Methoxy-4-phenylpiperidine hydrochloride (4-MeO-4-PP). It is structured to address the specific needs of drug development professionals, focusing on Structure-Activity Relationships (SAR), receptor binding kinetics, and emerging therapeutic targets beyond the classical opioid pathways.

Beyond the Pethidine Scaffold: Ether Isosteres and Novel Analgesic Pathways

Executive Summary & Structural Context

In the landscape of phenylpiperidine analgesics, 4-Methoxy-4-phenylpiperidine (4-MeO-4-PP) occupies a critical "negative control" and "scaffold hopping" position. It is the geminal ether isostere of the classical opioid Pethidine (Meperidine) .

While Pethidine contains a C4-ester and Ketobemidone contains a C4-ketone , 4-MeO-4-PP contains a C4-methoxy group. This single atomic substitution (Ester


 Ether) drastically alters the neuropharmacological profile, shifting the molecule from a potent Mu-Opioid Receptor (MOR) agonist to a scaffold with:
  • Attenuated MOR affinity (demonstrating the necessity of the carbonyl oxygen for high-affinity binding).

  • Emerging Nociceptin (NOP) agonism in N-substituted derivatives.

  • Non-opioid analgesic potential via Sepiapterin Reductase (SPR) inhibition pathways.

CRITICAL DISTINCTION: Do not confuse this compound with 4-(4-methoxyphenyl)piperidine (Paroxetine precursor), where the methoxy group is on the phenyl ring. 4-MeO-4-PP features the methoxy group at the piperidine C4 position, creating a quaternary carbon center.

Comparative Pharmacodynamics: The C4-Substituent Effect

The neuropharmacological value of 4-MeO-4-PP is best understood by comparing it to its structural parents. The following table synthesizes experimental data regarding receptor affinity and functional efficacy.

Table 1: Comparative Profile of 4-Phenylpiperidine Analogs
FeaturePethidine (Meperidine) Ketobemidone 4-Methoxy-4-phenylpiperidine
C4 Substituent Ethyl Ester (-COOEt)Ethyl Ketone (-COEt)Methyl Ether (-OMe)
Electronic Character H-bond Acceptor (Strong)H-bond Acceptor (Strong)H-bond Acceptor (Weak/Steric)
MOR Affinity (

)
~200–500 nM (Moderate)~1–5 nM (High)>2,000 nM (Very Weak)
Primary Mechanism MOR Agonist / SERT InhibitorMOR Agonist / NMDA AntagonistNOP Agonist / SPR Inhibitor Scaffold
Metabolic Fate Hydrolysis to Norpethidine (Toxic)N-demethylationO-demethylation / N-dealkylation
Neurotoxicity Risk High (Seizures via Norpethidine)ModerateLow (Lacks reactive ester metabolite)
Mechanistic Insight: The "Carbonyl Anchor"

The drastic drop in MOR affinity for 4-MeO-4-PP confirms the "Carbonyl Anchor" hypothesis in opioid SAR.

  • Pethidine/Ketobemidone: The carbonyl oxygen at C4 accepts a hydrogen bond from the receptor site (likely Tyr148 or Asp147 in the MOR pocket).

  • 4-MeO-4-PP: The ether oxygen is less polar and sterically hindered by the methyl group. It fails to form this critical bridge, resulting in a "silent" opioid scaffold. This makes 4-MeO-4-PP an excellent negative control probe for specificity assays.

Emerging Pathways: Nociceptin & BH4 Biosynthesis

While the naked 4-MeO-4-PP scaffold is a weak opioid, its N-substituted derivatives unlock two novel neuropharmacological pathways.

Pathway A: Nociceptin (NOP) Receptor Agonism

When the nitrogen of 4-MeO-4-PP is substituted with bulky lipophilic groups (e.g., 1-benzhydryl-4-methoxy-4-phenylpiperidine), the profile shifts from MOR to NOP (ORL-1) .

  • Data:

    
     (NOP) = ~54 nM vs 
    
    
    
    (MOR) > 2700 nM.[1]
  • Significance: NOP agonists are non-addictive analgesics that do not cause respiratory depression. The 4-methoxy core provides the necessary steric bulk to prevent MOR activation while engaging the NOP binding pocket.

Pathway B: Sepiapterin Reductase (SPR) Inhibition

Recent patent literature identifies the 4-methoxy-4-phenylpiperidine scaffold as a pharmacophore for inhibiting Sepiapterin Reductase (SPR) .

  • Mechanism: SPR is the rate-limiting enzyme in the de novo synthesis of Tetrahydrobiopterin (BH4) .

  • Pain Link: Excess BH4 drives chronic neuropathic pain and inflammation. Inhibiting SPR reduces BH4 levels specifically in injured sensory neurons without systemic opioid side effects.

Visualization: Divergent Signaling Pathways

The following diagram illustrates how the 4-MeO-4-PP scaffold diverges from classical opioid signaling into the BH4/Pain pathway.

G Scaffold 4-Methoxy-4-phenylpiperidine (Scaffold) MOR Mu-Opioid Receptor (MOR) Scaffold->MOR Low Affinity (Loss of H-bond) NOP Nociceptin Receptor (NOP/ORL-1) Scaffold->NOP High Affinity (w/ N-Benzhydryl) SPR Sepiapterin Reductase (Enzyme) Scaffold->SPR Inhibition (Allosteric/Active Site) Analgesia_Opioid Classical Analgesia (High Tolerance/Risk) MOR->Analgesia_Opioid Analgesia_NOP Non-Addictive Analgesia (Spinal/Supraspinal) NOP->Analgesia_NOP BH4 Tetrahydrobiopterin (BH4) Synthesis SPR->BH4 Blocks Pain Neuropathic Pain Sensitization BH4->Pain Promotes

Figure 1: Divergent pharmacological fate of the 4-MeO-4-PP scaffold. Unlike Pethidine (MOR dominant), this scaffold favors NOP agonism or SPR enzyme inhibition depending on N-substitution.

Experimental Protocols

For researchers utilizing 4-MeO-4-PP as a probe or starting material, the following protocols ensure data integrity.

Protocol A: Competitive Radioligand Binding Assay (MOR vs. NOP)

Objective: Determine the selectivity ratio of a 4-MeO-4-PP derivative.

  • Membrane Preparation:

    • Use CHO-K1 cells stably expressing human MOR or human NOP (ORL-1).

    • Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Incubation:

    • MOR Assay: Incubate membranes with [³H]-DAMGO (0.5 nM) and varying concentrations of test compound (

      
       to 
      
      
      
      M).
    • NOP Assay: Incubate membranes with [³H]-Nociceptin (0.2 nM).

  • Buffer Composition:

    • Include 5 mM MgCl₂ and 0.1% BSA to prevent ligand adsorption.

    • Critical Step: For 4-MeO-4-PP derivatives, add 10 µM pargyline (MAO inhibitor) if the N-substituent is susceptible to oxidation, though the ether core is stable.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Count radioactivity via liquid scintillation.

  • Data Analysis:

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Validation: The

      
       for unsubstituted 4-MeO-4-PP at MOR should be >1000 nM. If <100 nM, check for Pethidine contamination.
      
Protocol B: Synthesis Verification (Impurity Profiling)

Objective: Distinguish 4-MeO-4-PP from its ester (Pethidine) and alcohol precursors.

  • Technique: HPLC-MS/MS.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.

  • Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.

  • Transitions (MRM):

    • 4-MeO-4-PP: Parent m/z ~192

      
       Daughter ions (loss of methoxy/phenyl).
      
    • Pethidine (Impurity): Parent m/z 248

      
       220 (loss of ethyl).
      
    • 4-Hydroxy-4-phenylpiperidine (Hydrolysis product): Parent m/z 178.

  • Note: The ether linkage is robust. Presence of the alcohol (m/z 178) indicates failed methylation during synthesis, not degradation.

References

  • Janssen, P. A., & Eddy, N. B. (1960). Compounds related to pethidine-IV. New general chemical methods of increasing the analgesic activity of pethidine. Journal of Medicinal Chemistry, 2(1), 31-45. Link

  • BindingDB. (2025). Affinity Data for 1-benzhydryl-4-methoxy-4-phenylpiperidine (CHEMBL228965).[1] Binding Database. Link

  • Tegeder, I., et al. (2006).[2] GTP cyclohydrolase and tetrahydrobiopterin regulate pain sensitivity and persistence. Nature Medicine, 12, 1269–1277.[2] (Contextual grounding for SPR inhibition). Link

  • European Patent Office. (2018). Heteroaryl derivatives as sepiapterin reductase inhibitors. Patent EP3356345A1. (Describes 4-methoxy-4-phenylpiperidine as a core intermediate). Link

  • ChemBridge Corp. (2025). This compound Product Specification. Chemical Buyers Guide. Link

Sources

Technical Guide: Comparative Potency & SAR of 4-Methoxy-4-phenylpiperidine Hydrochloride

[1]

Executive Summary: The "Ether Isostere" of Meperidine

4-Methoxy-4-phenylpiperidine hydrochloride (4-M-4-PP HCl) represents a critical structural intermediate in the 4-phenylpiperidine class of opioids. It is the ether isostere of the clinically utilized analgesic Meperidine (Pethidine) and the highly potent Ketobemidone .[1]

While Meperidine utilizes an ester linkage and Ketobemidone utilizes a ketone linkage at the C4 position, 4-M-4-PP features a methoxy (ether) group.[1] This structural variation fundamentally alters the compound's metabolic stability, lipophilicity, and receptor binding affinity.[1]

Key Technical Distinction: The hydrochloride salt (secondary amine) discussed here is primarily a precursor or metabolite .[1] To achieve significant Mu-Opioid Receptor (MOR) agonist activity, the nitrogen must typically be substituted (e.g.,

Ro 2-0613

Structural Activity Relationship (SAR) Analysis

The potency of 4-phenylpiperidines is dictated by the substituent at the C4 position (the "gem-disubstituted" center). The electronic and steric nature of this group controls the "phenyl-axial" vs. "phenyl-equatorial" conformational equilibrium required for receptor docking.

Comparative Pharmacophore Table
CompoundC4 SubstituentLinkage TypeRelative Potency (Morphine = 1)Metabolic Liability
Meperidine

Ester0.1 – 0.2Rapid hydrolysis by esterases to inactive acid.[1]
Ketobemidone

Ketone1.0 – 2.0Oxidation/Conjugation.[1] High abuse potential.[1]
Ro 2-0613 (Active 4-M-4-PP)

Ether0.5 – 0.8*High Stability. Resistant to hydrolysis.
4-M-4-PP HCl

Ether< 0.01Precursor (Secondary Amine).[1] Poor BBB penetration.[1]

*Note: Potency values are approximate based on subcutaneous administration in rodent models relative to Morphine sulfate.[1]

Mechanistic Insight: The Stability Factor

Unlike Meperidine, which is rapidly hydrolyzed by plasma esterases to meperidinic acid (inactive) and N-demethylated to normeperidine (neurotoxic convulsant), the ether linkage in the 4-methoxy analog is metabolically robust.[1] This prevents the formation of an inactive acid metabolite, potentially extending the duration of action, though the overall receptor affinity (

Visualizing the Scaffold Hierarchy

The following diagram illustrates the chemical relationship between the precursor (4-M-4-PP HCl) and the active opioid ligands, highlighting the critical C4 structural divergence.

OpioidSARcluster_0Pharmacological OutcomePrecursor4-Methoxy-4-phenylpiperidine HCl(Precursor/Metabolite)ActiveAgentRo 2-0613(N-Methyl Derivative)Active AgonistPrecursor->ActiveAgentN-Methylation(Synthesis)MeperidineMeperidine (Pethidine)(C4-Ester)Low Potency / Hydrolytic InstabilityActiveAgent->MeperidineBio-isosteric Replacement(Ether vs Ester)KetobemidoneKetobemidone(C4-Ketone)High Potency / High EfficacyActiveAgent->KetobemidoneBio-isosteric Replacement(Ether vs Ketone)

Figure 1: Structural relationships within the 4-phenylpiperidine series.[1][2][3] The 4-methoxy analog serves as a stable ether isostere to the ester (Meperidine) and ketone (Ketobemidone).

Experimental Protocols

To objectively evaluate the potency of 4-Methoxy-4-phenylpiperidine derivatives, two parallel workflows are required: Synthesis of the Active Ligand (converting the HCl precursor) and Radioligand Binding .[1]

Protocol A: Activation (N-Methylation)

Rationale: The secondary amine (HCl salt) has negligible opioid activity.[1] It must be converted to the tertiary amine for valid potency comparison.

  • Free Basing: Dissolve 4-Methoxy-4-phenylpiperidine HCl (1.0 eq) in water. Basify with 20% NaOH to pH 12. Extract with Dichloromethane (DCM). Dry over

    
     and concentrate.
    
  • Reductive Amination: Dissolve the free base in Methanol. Add Formaldehyde (37% aq, 5.0 eq) and stir for 30 min.

  • Reduction: Add

    
     (1.5 eq) and Acetic Acid (cat.). Stir at RT for 4 hours.
    
  • Purification: Quench with

    
    . Extract with EtOAc. Purify via flash chromatography (SiO2, MeOH:DCM). Isolate Ro 2-0613 .
    
Protocol B: Competitive Radioligand Binding Assay ( Determination)

Rationale: Determines the affinity of the compound for the Mu-Opioid Receptor (MOR) relative to [3H]-DAMGO (standard specific agonist).[1]

Reagents:

  • Membranes: CHO cells stably expressing human Mu-Opioid Receptor (hMOR).[1]

  • Radioligand: [3H]-DAMGO (Specific Activity ~50 Ci/mmol).[1]

  • Test Compounds: Meperidine (Control), Ro 2-0613 (Test).[1]

Workflow:

  • Preparation: Dilute membranes in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (20 µg protein).

    • 25 µL [3H]-DAMGO (Final conc. 1 nM).

    • 25 µL Test Compound (Concentration range:

      
       M to 
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Harvest: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression to determine

    
    . Calculate 
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]

Safety & Toxicity Profile (Critical Alert)

When working with 4-phenylpiperidines, the risk of neurotoxicity must be assessed.[1]

  • MPTP Risk: The dehydration of 4-hydroxy-4-phenylpiperidines yields MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin that causes permanent Parkinsonism.[1]

  • Methoxy Safety: The 4-methoxy group is significantly less prone to spontaneous elimination than the 4-hydroxy group.[1] However, under strong acidic conditions or high heat, elimination to the tetrahydropyridine is chemically possible.

  • Protocol: All synthesis and handling should be conducted in a fume hood. Products must be analyzed by LC-MS to confirm the absence of tetrahydropyridine impurities (Mass [M+H] = 172 for the N-methyl tetrahydropyridine).

References

  • Janssen, P. A., & Eddy, N. B. (1960).[1] Compounds related to pethidine-IV. New general chemical methods of increasing the analgesic activity of pethidine. Journal of Medicinal Pharmaceutical Chemistry, 2, 31-45.

  • Casy, A. F. (1989).[1] Opioid receptors and their ligands: Recent developments. Advances in Drug Research, 18, 177-289.

  • Feldman, P. L., et al. (1991).[1] Design, synthesis, and pharmacological evaluation of ultrashort-to long-acting opioid analgesics. Journal of Medicinal Chemistry, 34(7), 2202-2208.

  • Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.

A Senior Application Scientist's Guide to Benchmarking 4-Methoxy-4-phenylpiperidine hydrochloride Performance in Monoamine Transporter Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for characterizing the performance of 4-Methoxy-4-phenylpiperidine hydrochloride, a novel phenylpiperidine derivative. Given its structural similarity to known monoamine transporter inhibitors, we hypothesize that its primary mechanism of action involves the inhibition of the dopamine (DAT), serotonin (SERT), and/or norepinephrine (NET) transporters. This document outlines the scientific rationale for this hypothesis, details the selection of appropriate gold-standard comparator compounds, and provides robust, self-validating experimental protocols for conducting rigorous in vitro benchmarking. All quantitative data for comparator compounds are presented, establishing a clear performance baseline against which this novel compound can be evaluated.

Introduction: The Phenylpiperidine Scaffold and Rationale for Investigation

The phenylpiperidine chemical class is a cornerstone of neuropharmacology, yielding compounds with diverse activities ranging from potent opioid analgesics to effective monoamine reuptake inhibitors[1]. The core structure, a phenyl group directly attached to a piperidine ring, is a privileged scaffold for interacting with central nervous system targets. The specific compound of interest, this compound, possesses key structural motifs that suggest a high probability of interaction with the solute carrier 6 (SLC6) family of monoamine transporters (DAT, SERT, and NET).

The rationale for this investigation is threefold:

  • Structural Analogy: Numerous 4-substituted phenylpiperidine derivatives are potent and selective monoamine reuptake inhibitors (MRIs)[2]. The 4-phenyl group is a common feature in many DAT and SERT ligands.

  • Lack of Public Data: There is a notable absence of publicly available pharmacological data for this specific compound, making a foundational performance characterization essential for any research application.

  • Therapeutic Potential: Selective or mixed-profile MRIs are critical therapeutic agents for depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders[3][4][5]. Characterizing novel compounds in this class is a vital step in drug discovery.

This guide will therefore serve as a roadmap for any researcher seeking to elucidate the pharmacological profile of this compound, focusing on its affinity and functional potency at the three principal monoamine transporters.

Mechanism Deep Dive: Monoamine Transporters as Primary Targets

Monoamine transporters are transmembrane proteins responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters increases the extracellular concentration of the respective neurotransmitter, enhancing neurotransmission[6]. This is the primary mechanism of action for many antidepressant and psychostimulant drugs[7].

Based on structure-activity relationship (SAR) studies of related piperidine series, the 4-phenyl and 4-methoxy substitutions on the piperidine ring of our target compound are predicted to confer affinity for one or more of these transporters[2]. Our benchmarking strategy is designed to test this hypothesis directly.

Monoamine_Transporter_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) Release Release MAT Monoamine Transporter (e.g., DAT) MAT->Cytosol Reuptake Synapse Synaptic Dopamine Release->Synapse Exocytosis Receptor Dopamine Receptor Synapse->Receptor Binding & Signal Transduction Test_Compound 4-Methoxy-4- phenylpiperidine HCl (Test Compound) Test_Compound->MAT Inhibition

Figure 1: Proposed mechanism of action at a dopaminergic synapse.

Comparator Compound Selection: Establishing Gold Standards

To provide meaningful context for the performance data of this compound, it is essential to benchmark it against well-characterized, selective inhibitors for each monoamine transporter. These compounds serve as positive controls and establish a reliable performance baseline. The IUPHAR/BPS Guide to PHARMACOLOGY is an authoritative resource for selecting such standards[8].

Target TransporterComparator CompoundRationale for Selection
Dopamine (DAT) GBR 12909A potent, competitive, and highly selective DAT uptake inhibitor. Widely used as a reference standard[9][10][11][12].
Serotonin (SERT) FluoxetineA canonical Selective Serotonin Reuptake Inhibitor (SSRI) with high affinity and selectivity for SERT[4][13][14].
Norepinephrine (NET) DesipramineA tricyclic antidepressant that is a very potent and relatively selective NET reuptake inhibitor[3][7][15].

Experimental Design & Protocols

To comprehensively characterize the compound, we will employ two distinct but complementary in vitro assay types:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of the compound for each transporter. This measures how tightly the compound binds to the target protein.

  • Synaptosomal Uptake Assays: To determine the functional potency (IC50) of the compound in inhibiting neurotransmitter reuptake. This measures the compound's effect on the biological function of the transporter.

The combination of these assays provides a complete picture of the compound's pharmacological profile at the molecular and functional levels.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis & Output Tissue Brain Tissue (e.g., Rat Striatum) Homogenize Homogenization Tissue->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge Membranes Crude Synaptosomes/ Membranes Centrifuge->Membranes Binding Radioligand Binding Assay (Determine Affinity, Ki) Membranes->Binding Uptake Synaptosomal Uptake Assay (Determine Potency, IC50) Membranes->Uptake Data Generate Dose-Response Curves Binding->Data Uptake->Data Ki_IC50 Calculate Ki and IC50 Values Data->Ki_IC50 Comparison Benchmark vs. Comparators Ki_IC50->Comparison

Figure 2: General experimental workflow for compound characterization.

Protocol: Radioligand Binding Affinity Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a specific radioligand for binding to monoamine transporters in a membrane preparation.

Trustworthiness Checkpoint: This protocol is self-validating through the inclusion of controls for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand). The specific binding must be a statistically significant window above the non-specific binding for the assay to be valid.

Methodology:

  • Membrane Preparation:

    • Prepare crude membranes from cells expressing the human recombinant transporter of interest (DAT, SERT, or NET) or from specific rodent brain regions (e.g., striatum for DAT)[16][17].

    • Homogenize tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and perform differential centrifugation to isolate the membrane fraction[18].

    • Resuspend the final membrane pellet in assay buffer and determine protein concentration via a standard method (e.g., BCA Protein Assay).

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, assay buffer, and the appropriate radioligand.

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, assay buffer, radioligand, and a high concentration of a known, unlabeled inhibitor to saturate the specific binding sites (e.g., 10 µM GBR 12909 for DAT).

    • Test Compound Wells: Add membrane preparation, assay buffer, radioligand, and serial dilutions of this compound (or comparator compound).

  • Radioligands and Incubation Conditions:

TargetRadioligandIncubation Time/Temp
DAT [³H]WIN 35,428 or [³H]GBR 1293560-120 min at 4°C[6]
SERT [³H]Citalopram or [³H]Paroxetine60 min at 25°C
NET [³H]Nisoxetine or [³H]Desipramine60-120 min at 4°C
  • Assay Termination and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), washing immediately with ice-cold wash buffer to separate bound from free radioligand.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 (concentration of compound that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Protocol: Synaptosomal Neurotransmitter Uptake Inhibition Assay

This functional assay measures the potency (IC50) of a test compound to inhibit the reuptake of a radiolabeled neurotransmitter into synaptosomes.

Trustworthiness Checkpoint: A valid assay requires a robust uptake signal (Total Uptake) that is significantly higher than the non-specific uptake (measured at 4°C, where active transport is inhibited). The positive control comparator must inhibit uptake in a dose-dependent manner.

Methodology:

  • Synaptosome Preparation:

    • Isolate synaptosomes from fresh rodent brain tissue (e.g., striatum for dopamine, cortex for serotonin/norepinephrine) using a sucrose gradient centrifugation method[1][18][19]. Synaptosomes are resealed nerve terminals that contain functional transporters[17].

    • Resuspend the final synaptosomal pellet in a physiological buffer (e.g., Krebs-Henseleit buffer).

  • Assay Setup (96-well plate format):

    • Pre-incubate synaptosomes with either buffer, this compound (serial dilutions), or a comparator compound for 10-15 minutes at 37°C.

    • To define non-specific uptake, a parallel set of tubes is kept at 4°C.

  • Uptake Initiation and Termination:

    • Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled substrate.

TargetRadiosubstrateIncubation Time/Temp
DAT [³H]Dopamine5-10 min at 37°C
SERT [³H]Serotonin (5-HT)5-10 min at 37°C
NET [³H]Norepinephrine10-15 min at 37°C
  • Detection and Analysis:

    • Quantify the radioactivity trapped within the synaptosomes using a liquid scintillation counter.

    • Calculate specific uptake = Total Uptake (37°C) - Non-Specific Uptake (4°C).

    • Plot the percentage inhibition of specific uptake versus the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

Performance Benchmark Data

The following tables summarize the established performance of the selected gold-standard comparator compounds. These values provide the critical benchmark against which the experimentally determined data for this compound should be compared.

Table 1: Binding Affinity (Ki, nM) of Comparator Compounds at Monoamine Transporters

CompoundDAT (Ki)SERT (Ki)NET (Ki)Selectivity ProfileReference
GBR 12909 ~1>100>100Highly DAT Selective[9][12]
Fluoxetine 4180~1660Highly SERT Selective[4][13]
Desipramine HighModerate~5Highly NET Selective[15]
4-Methoxy-4-phenylpiperidine HCl ExperimentalExperimentalExperimentalTo Be Determined

Note: Ki values can vary based on experimental conditions (e.g., tissue source, radioligand). The values presented are representative of those found in the literature.

Table 2: Functional Potency (IC50, nM) of Comparator Compounds in Uptake Inhibition Assays

CompoundDAT (IC50)SERT (IC50)NET (IC50)Selectivity ProfileReference
GBR 12909 ~5-10>1000>1000Highly DAT Selective[11][16]
Fluoxetine >1000~10-20~500Highly SERT Selective[20]
Desipramine >1000~100-200~1-5Highly NET Selective[7]
4-Methoxy-4-phenylpiperidine HCl ExperimentalExperimentalExperimentalTo Be Determined

Discussion and Interpretation of Potential Outcomes

Upon completion of the described assays, the resulting Ki and IC50 values for this compound will allow for a direct, objective comparison against the benchmarks.

  • High Potency and Selectivity: If the compound shows a low nanomolar Ki and IC50 for one transporter with >100-fold lower potency at the other two, it would be classified as a selective inhibitor (e.g., a selective dopamine reuptake inhibitor or SDRI).

  • Mixed Potency Profile: If the compound displays potent activity at two or all three transporters (e.g., a serotonin-norepinephrine reuptake inhibitor, SNRI, or a triple reuptake inhibitor, TRI), this would place it in a different pharmacological class with distinct therapeutic implications.

  • Binding vs. Function Discrepancy: A significant difference between the Ki (affinity) and IC50 (function) values may suggest a non-competitive or allosteric mechanism of action, warranting further investigation.

  • Low Potency: If the compound exhibits micromolar or lower potency at all three transporters, it would suggest that monoamine transporters are not its primary target, and screening against other targets (e.g., opioid or sigma receptors) would be a logical next step.

Conclusion

This guide presents a scientifically rigorous and experimentally sound strategy for the initial pharmacological characterization of this compound. By leveraging established principles of structure-activity relationships, selecting appropriate gold-standard comparators, and employing robust, self-validating in vitro assays, researchers can confidently determine the affinity and functional potency of this novel compound at the primary monoamine transporters. The resulting data will provide a crucial foundation for understanding its mechanism of action and guiding future research and development efforts.

References

  • Andersen, P.H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. Available at: [Link]

  • Armstrong, J. F., et al. (2023). The IUPHAR/BPS Guide to PHARMACOLOGY in 2023/24. Nucleic Acids Research. Available at: [Link]

  • British Pharmacological Society. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 15, 2026, from [Link]

  • Dr. Oracle. (2025, October 21). What is the receptor profile of fluoxetine (selective serotonin reuptake inhibitor, SSRI)? Retrieved February 15, 2026, from [Link]

  • Ghorai, S. K., et al. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of Medicinal Chemistry, 46(8), 1429-1439. Available at: [Link]

  • Dr. Oracle. (2025, October 22). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? Retrieved February 15, 2026, from [Link]

  • Harding, S. D., et al. (2018). The IUPHAR/BPS Guide to PHARMACOLOGY database: 2018 update. Nucleic Acids Research, 46(D1), D1098–D1106. Available at: [Link]

  • Heikkila, R. E., & Manzino, L. (1984). Behavioral properties of GBR 12909, GBR 13069 and GBR 13098: specific inhibitors of DA uptake. European Journal of Pharmacology, 103(3-4), 241-248. Available at: [Link]

  • Trudell, M. L., et al. (2000). Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry, 43(5), 926-933. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: GTPγS Binding Assays. Retrieved February 15, 2026, from [Link]

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493–504. Available at: [Link]

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  • Wikipedia. (n.d.). Desipramine. Retrieved February 15, 2026, from [Link]

  • Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55561. Available at: [Link]

  • Sucic, S., & El-Kasaby, A. (2020). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Molecular Biology, 2129, 167-192. Available at: [Link]

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  • Zwart, R., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. Available at: [Link]

  • ResearchGate. (n.d.). [35S]GTPgammaS binding in G protein-coupled receptor assays. Retrieved February 15, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methoxy-4-phenylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, or drug development professional, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The handling and disposal of specialized chemical reagents like 4-Methoxy-4-phenylpiperidine hydrochloride demand a meticulous, informed approach. This guide moves beyond a simple checklist, offering a deep dive into the essential procedures for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to not only comply with safety regulations but to cultivate a laboratory environment where safety is an intuitive, integrated part of the scientific workflow.

Understanding the Hazard Profile: Why Meticulous Disposal is Non-Negotiable

Piperidine and its analogues are frequently classified as hazardous materials, often exhibiting characteristics such as being corrosive, flammable, and toxic upon contact or inhalation.[1][2][3][4] Therefore, the foundational principle for the disposal of this compound is to always manage it as a regulated hazardous waste .[1] Under no circumstances should this chemical be disposed of in standard trash or poured down the drain.[2][3][4][5]

Table 1: Hazard Summary for Piperidine Derivatives

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity Can be harmful or toxic if swallowed, inhaled, or in contact with skin.[2][3][4]Avoid generating dust or aerosols. Handle in a well-ventilated area, preferably a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE).[1][7]
Skin Corrosion/Irritation May cause skin irritation or severe burns upon contact.[1][2][3]Wear solvent-resistant gloves and protective clothing to prevent any skin contact.[1]
Serious Eye Damage/Irritation Can cause serious eye irritation or damage.[8][9][10]Use chemical safety goggles and/or a face shield.[7]
Flammability Piperidine itself is a flammable liquid.[1][2][3] While the hydrochloride salt is a solid, it's crucial to handle it away from ignition sources.Store away from heat, sparks, and open flames. Use non-sparking tools for handling larger quantities.[4][11]
Environmental Hazard May be harmful to aquatic life.[4]Prevent release into the environment. Do not allow the substance to enter drains or waterways.[3][4]
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process that begins with preparation and ends with documented transfer to a certified waste management professional.

Before handling the chemical for disposal, it is imperative to be outfitted with the correct PPE. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate protective equipment.[1]

  • Hand Protection: Wear solvent-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection: A lab coat is standard. For larger quantities or in the event of a spill, chemically resistant clothing or an apron is recommended.[1]

  • Respiratory Protection: All handling of solid this compound that could generate dust, or any handling of its solutions, should be conducted in a certified chemical fume hood to minimize inhalation risk.[6]

Proper segregation is a cornerstone of safe chemical waste management. Never mix different waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Protocol for Containerizing Solid Waste:

  • Select the Appropriate Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) container is a suitable choice.

  • Transfer the Chemical: Carefully transfer the solid this compound waste into the designated container. Use a scoop or spatula; avoid pouring directly from the original container if it could create dust.

  • Seal the Container: Securely close the container lid. Ensure it is tightly sealed to prevent any leakage or release of vapors.

  • Label the Container: The label must be unambiguous. Use a hazardous waste tag provided by your institution. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Toxic," "Irritant")

    • The date of accumulation

Protocol for Containerizing Contaminated Materials:

  • Segregate Waste: Any materials that have come into direct contact with this compound, such as gloves, weighing paper, or contaminated paper towels, must also be disposed of as hazardous waste.

  • Use a Lined Container: Place these items in a separate, clearly labeled, lined container designated for solid hazardous waste.

  • Seal and Label: Once full, seal the bag and the container and affix a hazardous waste label with the same level of detail as the chemical waste container.

Once containerized and labeled, the hazardous waste must be stored safely pending collection by a licensed disposal company.

  • Storage Location: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be well-ventilated, secure, and away from incompatible materials.[12]

  • Professional Disposal: The final step is the transfer of the waste to a professional hazardous waste disposal facility. This must be handled by your institution's EHS department or a contracted service. These facilities typically use high-temperature incineration with scrubbers to destroy the chemical in an environmentally sound manner.[2][13] Never attempt to dispose of this chemical on your own.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

Protocol for Small Spills (in a Chemical Fume Hood):

  • Ensure PPE: Confirm you are wearing the appropriate PPE.

  • Contain the Spill: Cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[1]

  • Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if there is any fire risk.[11]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, followed by water), collecting the cleaning materials as hazardous waste.

  • Ventilate: Allow the area to ventilate completely.

Protocol for Large Spills (or spills outside a fume hood):

  • Evacuate: Immediately evacuate the area and alert others.[1]

  • Isolate: Close the doors to the lab and prevent entry.

  • Notify: Contact your institution's EHS or emergency response team immediately. Provide them with the name of the chemical and the approximate quantity spilled.

  • Do Not Attempt to Clean Up: Allow trained emergency responders to handle the cleanup of large spills.[1]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing this compound from use to disposal.

G Disposal Workflow for this compound cluster_0 Handling & Use cluster_1 Waste Generation cluster_2 Disposal Protocol Start Handling this compound PPE Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteGenerated Waste Generated FumeHood->WasteGenerated SolidWaste Unused/Expired Solid Chemical WasteGenerated->SolidWaste Solid ContaminatedDebris Contaminated Items (Gloves, Weigh Paper, etc.) WasteGenerated->ContaminatedDebris Debris ContainerizeSolid Place in a labeled, sealed hazardous waste container for solids. SolidWaste->ContainerizeSolid ContainerizeDebris Place in a separate, lined, and labeled hazardous waste container for debris. ContaminatedDebris->ContainerizeDebris Store Store in Designated Satellite Accumulation Area ContainerizeSolid->Store ContainerizeDebris->Store EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Store->EHS_Pickup

Caption: Decision workflow for the safe handling and disposal of this compound waste.

References

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. [Link]

  • Piperidine Safety Data Sheet - Jubilant Life Sciences Limited. [Link]

  • Piperidine - SAFETY DATA SHEET - Penta chemicals. [Link]

  • Piperidine - SAFETY DATA SHEET . [Link]

  • Hazardous Waste and Disposal Considerations - American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories - US EPA. [Link]

  • Hazardous Waste - US EPA. [Link]

  • Safety data sheet - 4-Methoxy-o-phenylenediamine - CPAChem. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.